2,2'-Ethylenedioxydiphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyphenoxy)ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAEBLJBDWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409128 | |
| Record name | 2,2'-Ethylenedioxydiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20115-81-5 | |
| Record name | 2,2'-Ethylenedioxydiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Ethylenedioxydiphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Ethylenedioxydiphenol, a key aromatic diether, serves as a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and diverse applications, with a particular focus on its emerging role in polymer science, coordination chemistry, and as a scaffold for novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: Unveiling this compound
This compound, also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol, is an organic compound featuring two phenol rings linked by an ethylenedioxy bridge.[1] Its unique structural architecture, combining the reactivity of phenolic hydroxyl groups with the conformational flexibility of the ether linkage, makes it a valuable precursor in a variety of chemical transformations. This guide delves into the fundamental aspects of this molecule, from its synthesis to its potential in cutting-edge research and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| CAS Number | 20115-81-5 | [1] |
| Appearance | White to light yellow to light orange powder to crystal | |
| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [1] |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether |
Safety and Handling: this compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol (a dihydric phenol) is deprotonated to form a phenoxide, which then reacts with a dihaloethane.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[2] For the synthesis of this compound, the key reactants are catechol and a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
Catechol
-
1,2-Dichloroethane
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (2.0 equivalents) and finely pulverized potassium carbonate (2.2 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: Slowly add 1,2-dichloroethane (1.0 equivalent) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethylene bridge protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.2 ppm). The four protons of the ethylene bridge will give a singlet at approximately δ 4.3 ppm. The phenolic hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the ethylene bridge carbons. The aromatic carbons will resonate in the range of δ 110-150 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The carbons of the ethylene bridge are expected to appear around δ 68 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3550-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |
| 3100-3000 | C-H stretching of the aromatic rings |
| 2950-2850 | C-H stretching of the ethylene bridge |
| 1600-1450 | C=C stretching of the aromatic rings |
| 1250-1000 | C-O stretching of the ether linkages and phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 246. The fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the aromatic rings. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[3]
Applications in Research and Development
The unique structure of this compound makes it a valuable precursor in several areas of chemical research and development.
Polymer Chemistry
This compound can be used as a monomer in the synthesis of various polymers, including epoxy resins and polyesters. The presence of two phenolic hydroxyl groups allows for polycondensation reactions, leading to the formation of high-molecular-weight polymers with tailored properties. These polymers may find applications in coatings, adhesives, and advanced composite materials.
Coordination Chemistry and Catalysis
The two phenolic hydroxyl groups and the two ether oxygen atoms of this compound can act as donor atoms for metal ions, making it an excellent ligand for the formation of metal complexes.[4] These complexes can exhibit interesting catalytic activities in various organic transformations, such as oxidation reactions.[5] The geometry of the ligand can be tuned to create specific coordination environments around the metal center, influencing the selectivity and efficiency of the catalyst.
Caption: A schematic representation of a metal complex with this compound as a ligand.
Supramolecular Chemistry and Macrocycle Synthesis
This compound is an ideal building block for the synthesis of macrocyclic compounds, such as crown ethers and calixarenes.[6] The pre-organized structure of the molecule can facilitate cyclization reactions, leading to the formation of large ring systems with specific host-guest binding properties. These macrocycles have applications in ion sensing, phase-transfer catalysis, and the development of molecular machines.[7][8][9][10]
Drug Development and Medicinal Chemistry
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[11][12] this compound can serve as a scaffold for the synthesis of novel drug candidates. By modifying the phenolic hydroxyl groups or introducing substituents onto the aromatic rings, libraries of derivatives can be generated and screened for their biological activity. For instance, derivatives of this compound could be investigated as enzyme inhibitors or as ligands for specific biological receptors.[13][14][15][16] The flexible ether linkage can also be exploited to design molecules that can adopt specific conformations to interact with biological targets.
Conclusion
This compound is a versatile and valuable compound with a growing number of applications in both academic and industrial research. Its straightforward synthesis, coupled with its unique structural features, makes it an attractive starting material for the creation of complex molecules with diverse functions. From advanced polymers to novel therapeutic agents, the potential of this compound is still being explored, and this guide serves as a foundational resource to inspire further innovation and discovery in this exciting area of chemistry.
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modeling of catalytically active metal complex species and intermediates in reactions of organic halides electroreduction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a bifunctional aromatic compound with a flexible ethylene dioxy linker. This unique structural feature makes it a valuable precursor in the synthesis of more complex molecules, including macrocycles, Schiff bases, and metal-coordinating ligands. While direct biological applications of the parent molecule are not extensively documented, its derivatives show significant promise in medicinal chemistry, particularly in the development of antimicrobial and antioxidant agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route based on established methods, and an exploration of the biological activities of its derivatives, offering insights into its potential in drug discovery and development.
Chemical Structure and Identification
This compound is a symmetrical molecule consisting of two phenol rings linked by an ethylene glycol diether bridge at the ortho positions.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol[1] |
| CAS Number | 20115-81-5[1] |
| Molecular Formula | C₁₄H₁₄O₄[1] |
| Molecular Weight | 246.26 g/mol [1] |
| InChI Key | PRYNAEBLJBDWPF-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, 2,2'-(Ethane-1,2-diylbis(oxy))diphenol, Ethylene glycol bis(2-hydroxyphenyl) ether[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow to light orange powder/crystal | [2][3] |
| Purity | >98.0% (GC) | [2][3] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][3] |
| XLogP3-AA | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Synthesis and Experimental Protocols
General Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of 2,2'-[ethane-1,2-diylbis(oxy)]dibenzaldehyde.[7]
Materials:
-
Catechol (2-hydroxyphenol)
-
1,2-Dibromoethane
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A solution of catechol (0.01 mol) in hot ethanolic potassium hydroxide (0.01 mol KOH in 100 mL absolute ethanol) is prepared and stirred until a clear solution is obtained.
-
The solvent is then removed under vacuum to yield the potassium salt of catechol.
-
The resulting residue is dissolved in dimethylformamide (25 mL).
-
To this solution, 1,2-dibromoethane (0.005 mol) is added.
-
The reaction mixture is refluxed for a short period (e.g., 5 minutes), during which time potassium bromide will precipitate.
-
The solvent is removed in vacuo.
-
The remaining solid is washed with water and recrystallized from ethanol to yield the final product.
Diagram 1: Synthetic Workflow for this compound
Caption: Williamson ether synthesis of this compound.
Spectroscopic and Analytical Data
While specific spectra for this compound are not publicly available, chemical suppliers confirm the structure via NMR and GC analysis.[2][3] Based on the structure, the expected spectral characteristics are as follows:
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 6.8-7.2 ppm.- Ethylene bridge protons (singlet or complex multiplet) around 4.2 ppm.- Phenolic hydroxyl protons (broad singlet), chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Ethylene bridge carbons around 65-70 ppm. |
| IR Spectroscopy | - Broad O-H stretching band around 3300-3500 cm⁻¹.- C-O-C (ether) stretching bands around 1250 cm⁻¹.- Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 246.26. |
Applications in Drug Development
While this compound itself is not a known therapeutic agent, its structural motif is a key component in the design of biologically active molecules. Its two phenolic hydroxyl groups and the flexible diether linker allow for the synthesis of various derivatives, including Schiff bases and their metal complexes, which have shown promising antimicrobial and antioxidant activities.[8][9][10][11][12]
Precursor for Schiff Base Ligands and Metal Complexes
The phenolic groups of this compound can be functionalized, for example, by formylation to produce 2,2'-[ethane-1,2-diylbis(oxy)]dibenzaldehyde.[7] This dialdehyde is a versatile precursor for the synthesis of Schiff base ligands through condensation with various primary amines. These Schiff base ligands, in turn, can coordinate with a variety of metal ions to form stable complexes.[10]
Diagram 2: Pathway to Bioactive Metal Complexes
Caption: Synthetic route from this compound to bioactive metal complexes.
Antimicrobial and Antioxidant Properties of Derivatives
Schiff base derivatives of analogous bis-phenolic structures have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] The formation of metal complexes with these ligands can further enhance their biological efficacy.[10] The phenolic nature of the parent compound and its derivatives also imparts antioxidant properties, which are of interest in combating diseases associated with oxidative stress.[10][13] The mechanism of antioxidant activity for phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.[1] |
Conclusion
This compound is a valuable chemical intermediate with a structure that lends itself to the synthesis of more complex and potentially bioactive molecules. While the direct therapeutic applications of the parent compound are yet to be fully explored, its derivatives, particularly Schiff bases and their metal complexes, have shown promise as antimicrobial and antioxidant agents. Further research into the synthesis and biological evaluation of novel derivatives of this compound could lead to the discovery of new therapeutic leads. This technical guide provides a foundational understanding of its properties and potential, serving as a resource for researchers in medicinal chemistry and drug development.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Thio-Schiff bases derived from 2,2′-disulfanedianiline via nanocerium oxide: antimicrobial effect and antiproliferative effects in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane
This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of 1,2-Bis(2-hydroxyphenoxy)ethane. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to explore the underlying principles and practical considerations that ensure a successful and reproducible outcome.
Strategic Overview: Significance and Synthetic Approach
1,2-Bis(2-hydroxyphenoxy)ethane is a valuable bifunctional molecule. Its structure, featuring a flexible diether linkage connecting two catechol (1,2-dihydroxybenzene) moieties, makes it an important precursor in supramolecular chemistry and a key building block for complex ligands. Notably, it is a direct precursor to the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a widely used calcium-chelating agent critical in the study of intracellular signaling.[1]
The most direct and reliable method for synthesizing this target is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[2][3] Our strategy involves the reaction of two equivalents of catechol with one equivalent of a 1,2-dihaloethane in the presence of a suitable base.
Core Reaction Principle
dot graph Williamson_Ether_Synthesis_Overview { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: General overview of the Williamson ether synthesis strategy.
Mechanistic Deep Dive: The SN2 Pathway
The synthesis proceeds via a double Williamson ether synthesis. The mechanism can be broken down into two primary stages:
-
Phenoxide Formation: The phenolic protons of catechol are acidic (pKa ≈ 9.25) and are readily deprotonated by a suitable base to form the potassium or sodium salt of catechol (a phenoxide). This step is critical as the resulting phenoxide is a much stronger nucleophile than the neutral alcohol.[3]
-
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane. This occurs via a classic SN2 backside attack, inverting the stereochemistry if the carbon were chiral (which it is not in this case) and displacing a halide ion.[4] This process is repeated at the other end of the ethane linker to yield the final product.
Controlling Causality: Key Experimental Choices
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, they offer little advantage here and require anhydrous conditions.[4] A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenol and is more practical. K₂CO₃ is often preferred as it is less hygroscopic and easier to handle than KOH.
-
Choice of Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal.[4][5] These solvents effectively solvate the potassium cation but do not form a strong solvation shell around the phenoxide anion, leaving it highly nucleophilic and reactive. Acetone is an excellent choice due to its effectiveness and lower boiling point, which simplifies removal during workup.
-
Stoichiometry: A slight excess of catechol (e.g., 2.2 equivalents) is used to ensure the complete consumption of the 1,2-dibromoethane, which can be more difficult to remove during purification. Using an excess of the base ensures complete deprotonation.
-
Reaction Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the SN2 reaction, ensuring a reasonable reaction rate.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5]
Materials and Equipment
| Reagent/Equipment | Molecular Wt. ( g/mol ) | Quantity | Molar Equiv. |
| Catechol | 110.11 | 11.0 g | 2.2 |
| 1,2-Dibromoethane | 187.86 | 8.45 g (4.0 mL) | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 18.0 g | 2.8 |
| Acetone (anhydrous) | - | 200 mL | - |
| 5% NaOH Solution | - | ~100 mL | - |
| Diethyl Ether | - | ~150 mL | - |
| 2M HCl Solution | - | As needed | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
| Round-bottom flask (500 mL) | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Magnetic Stirrer/Hotplate | - | 1 | - |
| Separatory Funnel | - | 1 | - |
| Rotary Evaporator | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add catechol (11.0 g), anhydrous potassium carbonate (18.0 g), and anhydrous acetone (200 mL).
-
Initiation: Stir the suspension at room temperature for 15 minutes. Attach a reflux condenser to the flask.
-
Addition of Electrophile: Slowly add 1,2-dibromoethane (4.0 mL) to the stirring suspension through the top of the condenser.
-
Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After 24 hours, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any trapped product.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in diethyl ether (~100 mL). Transfer the solution to a separatory funnel and wash it with a 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted catechol.
-
Neutralization and Final Washes: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white or off-white solid, should be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield pure 1,2-Bis(2-hydroxyphenoxy)ethane.
Characterization and Validation
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the ethylene bridge protons. The aromatic region will be complex due to the ortho-substitution, and the ethylene bridge protons should appear as a singlet around 4.2-4.4 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments, corresponding to the aromatic carbons and the ethylene bridge carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₄H₁₄O₄, MW: 246.26 g/mol ).[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C-O-C ether stretch (around 1250 cm⁻¹) and the aromatic C=C stretches.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Troubleshooting and Field Insights
-
Low Yield: If the yield is low, ensure that anhydrous reagents and solvent were used, as water can hydrolyze the electrophile and deactivate the nucleophile. Incomplete reaction can be addressed by extending the reflux time.
-
Presence of Starting Material: Unreacted catechol can be efficiently removed by the basic wash during the workup. If 1,2-dibromoethane remains, it can often be removed during recrystallization or under high vacuum.
-
Formation of Byproducts: The primary potential byproduct is the mono-alkylated species, 2-(2-hydroxyethoxy)phenol. The use of a slight excess of catechol and sufficient base helps to drive the reaction to the desired disubstituted product. Oligomerization is another possibility if stoichiometry is not carefully controlled.
By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can reliably synthesize high-purity 1,2-Bis(2-hydroxyphenoxy)ethane for use in a wide range of advanced applications.
References
2,2'-Ethylenedioxydiphenol CAS 20115-81-5 properties
An In-depth Technical Guide on 2,2'-Ethylenedioxydiphenol (CAS 20115-81-5)
This technical guide provides a comprehensive overview of the core properties, predicted spectroscopic characteristics, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a symmetrical aromatic compound.[1] Its core structure consists of two phenol rings linked by an ethylene glycol diether bridge.
General and Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is typically available as a white to light-colored crystalline powder.[2][3] Safety data indicates that it is an irritant to the skin and eyes.[2][4]
| Property | Value | Source(s) |
| CAS Number | 20115-81-5 | [1][5] |
| Molecular Formula | C₁₄H₁₄O₄ | [1][4] |
| Molecular Weight | 246.26 g/mol | [1][4] |
| Appearance | White to Light yellow to Light orange powder to crystal | [2][3] |
| Purity | >98.0% (GC) | [2][3] |
| Melting Point | 123 °C (literature) | [6] |
| Chemical Stability | Stable under normal conditions. |
Note: The melting point is reported by one supplier; however, other major suppliers state this data is unavailable.[7] This value should be used with caution and verified experimentally.
Computed Properties
Computational models provide further insight into the molecular characteristics of this compound. These properties are valuable for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [4] |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether | [2] |
| XLogP3 | 2.8 | [4] |
| Topological Polar Surface Area | 58.9 Ų | [4] |
| Exact Mass | 246.08920892 Da | [4] |
| Monoisotopic Mass | 246.08920892 Da | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
Experimental Protocols
While no specific, published experimental protocols for the synthesis of this compound were identified in the literature search, a standard and reliable method can be proposed based on the Williamson ether synthesis. This approach is widely used for preparing diaryl ethers from phenols and alkyl halides.
Proposed Synthesis Protocol
This protocol describes the synthesis of this compound from catechol (pyrocatechol) and 1,2-dichloroethane. A similar procedure has been documented for the synthesis of related bis-phenoxy compounds.[8]
Reaction: 2 C₆H₄(OH)₂ + ClCH₂CH₂Cl + 2 K₂CO₃ → C₁₄H₁₄O₄ + 2 KCl + 2 KHCO₃
Materials:
-
Catechol (2 equivalents)
-
1,2-Dichloroethane (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.2 equivalents)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol, anhydrous potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to ensure homogeneity.
-
Slowly add 1,2-dichloroethane to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to yield this compound.
Predicted Spectroscopic Data
No experimental spectra for this compound are readily available. The following data are predicted based on the known spectral characteristics of phenols, ethers, and data from the closely related analogue, 1,2-bis(2-methoxyphenoxy)ethane.[9]
| Technique | Predicted Signals / Peaks |
| ¹H NMR | ~6.8-7.2 ppm (m, 8H, Ar-H), ~4.3 ppm (s, 4H, -O-CH₂-CH₂-O-), ~5.0-6.0 ppm (br s, 2H, Ar-OH) |
| ¹³C NMR | ~148 ppm (Ar-C-O), ~145 ppm (Ar-C-OH), ~115-125 ppm (Ar-C-H), ~70 ppm (-O-CH₂-CH₂-O-) |
| FT-IR (cm⁻¹) | ~3300-3500 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1500, ~1600 (Ar C=C stretch), ~1250 (Ar-O stretch, ether) |
| Mass Spec. (EI) | Predicted [M]⁺ at m/z = 246. Fragment ions may appear at m/z = 137 (cleavage of ether bond), m/z = 123 (loss of CH₂O), and m/z = 109 (hydroxytropylium ion). |
Biological Activity and Drug Development Context
While no specific biological activity or drug development applications have been published for this compound, its structural class—bis-phenoxy alkanes and related bisphenols—is of significant interest in pharmacology and toxicology.
Compounds sharing the bis-phenoxy ethane core are being investigated for a range of biological effects. For instance, derivatives have been incorporated into nanoparticles for targeted drug delivery in acute kidney injury[10] and have been studied for their potential as anticancer agents.[11] Conversely, other structurally related compounds, such as certain brominated flame retardants and bisphenol A (BPA), are known endocrine disruptors and can exhibit toxicity, highlighting the potent bioactivity of this chemical scaffold.[12][13][14]
The presence of two phenol groups suggests potential antioxidant activity, a common feature of polyphenolic compounds. The ethylene dioxy linker provides a specific spatial arrangement and conformational flexibility that could be exploited in the design of ligands for various biological targets. Given the documented activities of its analogues, this compound represents a scaffold with potential for further investigation in drug discovery programs.
References
- 1. 1,2-BIS(2-HYDROXYPHENOXY)ETHANE CAS#: 20115-81-5 [m.chemicalbook.com]
- 2. 2,2'-エチレンジオキシジフェノール | this compound | 20115-81-5 | 東京化成工業株式会社 [tcichemicals.com]
- 3. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20115-81-5 CAS MSDS (1,2-BIS(2-HYDROXYPHENOXY)ETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20115-81-5 Name: this compound [xixisys.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. prepchem.com [prepchem.com]
- 9. 1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticolorectal cancer effects and pharmacokinetic application of 2, 2-Bis [4-(4-amino-3-hydroxyphenoxy) phenyl] adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2-bis(2,4,6-tribromophenoxy) ethane, a novel brominated flame retardant, disrupts intestinal barrier function via the IRX3/NOS2 axis in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Ethylenedioxydiphenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information, field-proven insights, and detailed experimental protocols.
Introduction: The Structural Significance of this compound
This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is an organic compound featuring two phenol rings linked by an ethylene dioxy bridge. This unique structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, making it a valuable scaffold in the design of various functional molecules. Its ability to act as a bis-phenol allows it to participate in a range of chemical transformations, rendering it a versatile building block in the synthesis of polymers, macrocycles, and, notably, pharmacologically active agents. Understanding its core physical and chemical properties is paramount for its effective utilization in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its application. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, formulation strategies, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| CAS Number | 20115-81-5 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | Estimated to be in the range of 190-210 °C (based on isomer data)[2] | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF. |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reliable SN2 reaction involves the coupling of a phenoxide with an alkyl halide. In this case, catechol (1,2-dihydroxybenzene) is reacted with 1,2-dihaloethane in the presence of a base.
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
Catechol (2.2 equivalents)
-
1,2-Dibromoethane (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of catechol in anhydrous DMF, add anhydrous potassium carbonate.
-
Heat the mixture to 80-90 °C for 1 hour to ensure the formation of the diphenoxide.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Maintain the reaction at 90-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~6.8-7.2 ppm (m, 8H): This multiplet corresponds to the eight aromatic protons on the two phenyl rings. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns.
-
δ ~4.3 ppm (s, 4H): This singlet is attributed to the four protons of the ethylene bridge (-O-CH₂-CH₂-O-). The symmetry of the molecule makes these protons chemically equivalent.
-
δ ~5.5-6.5 ppm (br s, 2H): A broad singlet corresponding to the two phenolic hydroxyl protons (-OH). The chemical shift of this peak is concentration-dependent and will exchange with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~145-150 ppm: Two signals corresponding to the aromatic carbons directly attached to the ether oxygen (C-O).
-
δ ~140-145 ppm: Two signals for the aromatic carbons bearing the hydroxyl groups (C-OH).
-
δ ~110-125 ppm: Four signals representing the remaining aromatic carbons (C-H).
-
δ ~68-70 ppm: A single signal for the two equivalent carbons of the ethylene bridge (-O-CH₂-CH₂-O-).
Predicted Infrared (IR) Spectrum
-
~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl groups, broadened due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the ethylene bridge.
-
~1600-1450 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.
-
~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.
-
~1050 cm⁻¹ (strong): Symmetric C-O-C stretching.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 246. Key fragmentation patterns would likely involve:
-
Cleavage of the ether linkage: This could lead to fragments corresponding to the hydroxyphenoxy radical (m/z = 109) and the corresponding cation.
-
Loss of the ethylene bridge: Fragmentation of the ethylene dioxy linker could also occur.
-
Fragments from the aromatic rings: Characteristic aromatic fragmentation patterns are also expected.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl groups and the aromatic rings.
-
Acidity: The phenolic protons are weakly acidic and can be deprotonated by a suitable base to form the corresponding phenoxides. These phenoxides are excellent nucleophiles for reactions such as etherification and esterification.
-
Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing. Therefore, the aromatic rings are susceptible to electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.
-
Oxidation: Phenols are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound can be oxidized to form quinone-type structures. Strong oxidizing agents may lead to ring-opening and degradation.
-
Thermal Stability: The compound is expected to be thermally stable under normal conditions. At elevated temperatures, decomposition is likely to initiate at the ether linkages.
Applications in Drug Development and Medicinal Chemistry
The bis-phenol motif is a common feature in many biologically active molecules. The this compound scaffold can serve as a versatile linker or core structure in the design of new therapeutic agents.
Caption: Potential Applications in Drug Development.
The two phenolic hydroxyl groups provide points for derivatization, allowing for the attachment of pharmacophores to create bivalent ligands that can simultaneously interact with two binding sites on a biological target. The oxygen atoms of the ether linkage and the hydroxyl groups can also act as hydrogen bond acceptors and donors, contributing to drug-receptor interactions. Furthermore, the catechol-like arrangement of the hydroxyl and ether groups on each ring suggests potential for metal chelation, which is a strategy employed in the design of certain enzyme inhibitors and imaging agents.
Conclusion
This compound is a molecule with a rich chemical profile that makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its phenolic and aromatic moieties, provides a robust platform for the construction of complex and functional molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of new materials and therapeutic agents.
References
An In-depth Technical Guide on the Spectroscopic Data for 2,2'-Ethylenedioxydiphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and analogous data derived from similar chemical structures and general spectroscopic principles. The information herein serves as a valuable resource for the identification and characterization of this compound and related compounds.
Chemical Structure and Properties
-
IUPAC Name: 2-[2-(2-hydroxyphenoxy)ethoxy]phenol
-
Molecular Formula: C₁₄H₁₄O₄[1]
-
Molecular Weight: 246.26 g/mol [1]
-
Exact Mass: 246.08920892 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift ranges for analogous phenolic and ether compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 8H | Aromatic protons (H-3, H-4, H-5, H-6, H-3', H-4', H-5', H-6') |
| ~ 4.3 | Singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-) |
| ~ 8.0 - 9.0 | Broad Singlet | 2H | Phenolic hydroxyl protons (-OH) |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-1, C-1' (Carbon attached to -OH) |
| ~ 145 - 150 | C-2, C-2' (Carbon attached to ether oxygen) |
| ~ 115 - 125 | C-3, C-4, C-5, C-6, C-3', C-4', C-5', C-6' (Aromatic CH) |
| ~ 65 - 70 | Ethylene bridge carbons (-O-CH₂-CH₂-O-) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch (ether) |
| 1150 - 1085 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 246 | Moderate | [M]⁺ (Molecular ion) |
| 137 | High | [M - C₇H₇O₂]⁺ (Cleavage of the ether linkage) |
| 109 | High | [C₇H₅O]⁺ (Fragment from the hydroxyphenoxy group) |
| 94 | Moderate | [C₆H₆O]⁺ (Phenol radical cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 1,2-Bis(2-hydroxyphenoxy)ethane and Its Derivatives in Research
This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of 1,2-bis(2-hydroxyphenoxy)ethane and its key derivatives. While research on the parent compound is limited, its structural motif serves as a valuable scaffold for the development of molecules with diverse functionalities, ranging from metal ion chelation to biological activity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of this chemical family.
Core Compound: 1,2-Bis(2-hydroxyphenoxy)ethane
1,2-Bis(2-hydroxyphenoxy)ethane is an organic compound with the chemical formula C₁₄H₁₄O₄.[1] It possesses a flexible ethane linker connecting two hydroxyphenoxy moieties. This foundational structure is of interest due to the presence of two phenolic hydroxyl groups, which can act as hydrogen bond donors and coordination sites for metal ions.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 20115-81-5 | [1] |
| Molecular Formula | C₁₄H₁₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
Synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane Derivatives
The functionalization of the core 1,2-bis(2-hydroxyphenoxy)ethane structure is crucial for tailoring its properties for specific applications. The following sections detail the synthesis of key derivatives.
Synthesis of Nitro-Substituted Derivatives
Nitro groups are valuable precursors for the synthesis of amines, which can be further modified. A common synthetic route involves the reaction of a dihaloalkane with a nitrophenol.
Experimental Protocol: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane [2]
This protocol describes a method for the industrial preparation of 1,2-bis-(2-nitrophenoxy)-ethane.
-
Materials:
-
Ethylene glycol
-
2-chloronitrobenzene
-
Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)
-
Dimethylacetamide (DMAc)
-
-
Procedure:
-
In a suitable reaction vessel, combine 1 mole of ethylene glycol with approximately 1.9 to 2.5 moles of 2-chloronitrobenzene in dimethylacetamide.
-
Add an alkali metal hydroxide to the mixture.
-
Heat the reaction mixture to a temperature between 40°C and 100°C.
-
Maintain the reaction at this temperature until the reaction is complete.
-
Upon completion, the product can be separated by simple filtration.
-
This process is designed to produce the target compound in high yield and purity.[2]
Logical Relationship for Synthesis of Nitro-Substituted Derivatives
References
The Polymerization of 2,2'-Ethylenedioxydiphenol: An In-Depth Technical Guide
Introduction
2,2'-Ethylenedioxydiphenol is a dihydric phenol monomer that holds potential for the synthesis of novel polycarbonates. Its unique chemical structure, featuring two hydroxyl groups linked by a flexible ethyleneoxy bridge, suggests that polymers derived from it could exhibit distinct thermal, mechanical, and optical properties compared to conventional polycarbonates based on monomers like bisphenol A. This technical guide aims to provide a comprehensive overview of the polymerization of this compound, covering its synthesis, polymerization methodologies, and the characterization of the resulting polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the development of new polymeric materials.
Synthesis of the Monomer: this compound
Diagram of Proposed Monomer Synthesis Workflow
Caption: Proposed Williamson ether synthesis for this compound.
Polymerization of this compound
Polycarbonates are typically synthesized through two primary methods: interfacial polymerization and melt transesterification. Both methods are theoretically applicable to this compound.
Interfacial Polymerization
Interfacial polymerization involves the reaction of a diol (dissolved in an aqueous phase with a base) with a phosgene equivalent (dissolved in an immiscible organic solvent). Triphosgene can be used as a safer alternative to phosgene gas.
Experimental Protocol: Interfacial Polymerization
-
Aqueous Phase Preparation: Dissolve this compound and a stoichiometric amount of a base (e.g., sodium hydroxide) in water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.
-
Organic Phase Preparation: Dissolve triphosgene in a suitable organic solvent, such as dichloromethane or chlorobenzene.
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization occurs at the interface between the two immiscible liquids. The reaction is typically carried out at room temperature.
-
Polymer Isolation: After the reaction is complete, the organic layer is separated, washed with dilute acid and then with water to remove unreacted base and salts. The polymer is then precipitated by pouring the organic solution into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum at an elevated temperature.
Diagram of Interfacial Polymerization Workflow
Caption: General workflow for interfacial polymerization of this compound.
Melt Transesterification
Melt transesterification is a solvent-free method that involves heating the diol with a carbonate source, such as diphenyl carbonate, in the presence of a catalyst. The reaction is driven by the removal of a volatile byproduct (phenol).
Experimental Protocol: Melt Transesterification
-
Reactant Charging: Charge this compound, diphenyl carbonate (in a slight molar excess), and a transesterification catalyst (e.g., a titanium or tin-based catalyst) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
First Stage (Oligomerization): Heat the mixture under a nitrogen atmosphere to a temperature where the reactants melt and react to form oligomers. Phenol is distilled off as a byproduct.
-
Second Stage (Polycondensation): Gradually increase the temperature and apply a vacuum to facilitate the removal of the remaining phenol and drive the polymerization to high molecular weight.
-
Polymer Extrusion and Cooling: Once the desired melt viscosity is reached, the molten polymer is extruded from the reactor and cooled.
Diagram of Melt Transesterification Workflow
Caption: General workflow for melt transesterification of this compound.
Characterization of Poly(this compound carbonate)
A thorough characterization of the synthesized polymer is crucial to understand its structure and properties. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, including the carbonate linkages and the monomer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonate group (C=O stretch around 1750 cm⁻¹).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and amorphous or semi-crystalline nature.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break, which are critical for understanding the material's mechanical performance.
Quantitative Data Summary
As there is no publicly available data specifically for poly(this compound carbonate), the following table is a template for summarizing the expected quantitative data from the characterization of this novel polymer.
| Property | Method | Expected Value/Range |
| Molecular Weight | ||
| Number-Average (Mn) | GPC | Data to be determined |
| Weight-Average (Mw) | GPC | Data to be determined |
| Polydispersity Index (PDI) | GPC | Data to be determined |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | DSC | Data to be determined |
| Melting Temperature (Tm) | DSC | Data to be determined |
| Decomposition Temp. (TGA) | TGA | Data to be determined |
| Mechanical Properties | ||
| Tensile Strength | Tensile Testing | Data to be determined |
| Young's Modulus | Tensile Testing | Data to be determined |
| Elongation at Break | Tensile Testing | Data to be determined |
The polymerization of this compound presents an opportunity to develop new polycarbonates with potentially unique properties. This guide has outlined the probable synthetic pathways for both the monomer and the resulting polymer, along with the necessary characterization techniques to evaluate its properties. The provided experimental protocols and data table templates serve as a foundation for researchers to explore the synthesis and characterization of poly(this compound carbonate) and to assess its potential for various applications, including in the fields of advanced materials and drug delivery systems. Further experimental investigation is required to populate the data tables and fully elucidate the performance of this novel polymer.
Endocrine disrupting potential of 2,2'-Ethylenedioxydiphenol
An In-Depth Technical Guide to Investigating the Endocrine-Disrupting Potential of 2,2'-Ethylenedioxydiphenol
Foreword: A Proactive Framework for a Data-Scarce Compound
The landscape of industrial chemistry is vast, with innumerable compounds whose toxicological profiles remain incomplete. This compound, a molecule sharing structural motifs with known endocrine-disrupting chemicals (EDCs) such as Bisphenol A (BPA), represents one such case. While direct, comprehensive studies on its endocrine activity are not prevalent in publicly accessible literature, its chemical structure—possessing two phenol rings—warrants a thorough and proactive investigation.
This guide is therefore structured not as a review of existing data, but as a robust, scientifically-grounded framework for the comprehensive evaluation of this compound. It is designed for researchers, toxicologists, and drug development professionals, providing a tiered, multi-faceted strategy to elucidate its potential for endocrine disruption. We will proceed from foundational in vitro screening to complex mechanistic assays, grounding each step in established regulatory science from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The causality behind each experimental choice is explained, ensuring a self-validating and logical workflow.
Part 1: Foundational Understanding and Mechanistic Hypotheses
Chemical Profile of this compound
This compound (CAS: 20115-81-5) is characterized by two phenol moieties linked by an ethylene dioxy bridge. This structure is analogous to various bisphenols, which are notorious for their endocrine-disrupting capabilities.[1][2] The phenolic hydroxyl groups are critical functional components that can mimic endogenous hormones, particularly 17β-estradiol, by interacting with nuclear receptors.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | [4] |
| Molecular Weight | 246.26 g/mol | [4] |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane | [5] |
| Structure | Two phenol rings linked by –O–CH₂–CH₂–O– | [4] |
Core Hypothesis: Estrogenic Activity via Nuclear Receptor Interaction
The primary hypothesis, driven by the compound's structure, is its potential to bind to and activate estrogen receptors (ERα and ERβ). Like BPA, the phenolic rings may fit into the ligand-binding pocket of ERs, initiating a conformational change that triggers a downstream transcriptional cascade.[3][6] This guide will systematically test this hypothesis, while also exploring other critical endocrine pathways, including androgen receptor antagonism and disruption of steroid hormone synthesis (steroidogenesis).
The classical genomic signaling pathway for estrogen receptors serves as our foundational model for this investigation.
Caption: Classical genomic estrogen receptor signaling pathway.
Part 2: A Tiered In Vitro Strategy for Hazard Identification
To efficiently and comprehensively assess the endocrine-disrupting potential of this compound, a tiered approach is recommended. This strategy, aligned with the OECD Conceptual Framework, prioritizes in vitro assays to screen for activity, define mechanisms, and minimize the use of animal testing.[7][8]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 7. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
Solubility of 2,2'-Ethylenedioxydiphenol in common organic solvents
An In-depth Technical Guide to the Solubility of 2,2'-Ethylenedioxydiphenol in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a significant bicyclic aromatic ether, holds considerable promise in various chemical and pharmaceutical applications due to its unique structural features. A comprehensive understanding of its solubility in different organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed exploration of the solubility characteristics of this compound, grounded in fundamental chemical principles. It offers a predictive solubility profile in a range of common organic solvents and presents a robust, step-by-step experimental protocol for the precise determination of its solubility. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol , is a solid at room temperature.[1] Its structure, characterized by two phenol rings linked by an ethylene dioxy bridge, imparts a unique combination of polarity and aromaticity. The presence of two hydroxyl (-OH) groups and two ether linkages makes the molecule capable of acting as both a hydrogen bond donor and acceptor, significantly influencing its interaction with various solvents. Understanding these interactions is critical for predicting its solubility, which underpins many laboratory techniques including crystallization, extraction, and chromatography.[2]
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle, the solubility of this compound is expected to be highest in polar organic solvents that can engage in hydrogen bonding.[2] Solvents with moderate polarity may also be effective, while nonpolar solvents are anticipated to be poor solvents for this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Methanol | CH₃OH | Polar Protic | High | Capable of strong hydrogen bonding with the hydroxyl groups of the solute. |
| Ethanol | C₂H₅OH | Polar Protic | High | Similar to methanol, it can effectively solvate the solute through hydrogen bonding. |
| Acetone | C₃H₆O | Polar Aprotic | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl groups. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | A versatile polar aprotic solvent that can effectively dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Low to Moderate | Possesses dipole moments but lacks hydrogen bonding capability. |
| Toluene | C₇H₈ | Nonpolar | Low | Primarily van der Waals interactions, which are insufficient to overcome the solute-solute interactions. |
| Hexane | C₆H₁₄ | Nonpolar | Very Low | Lacks the polarity required to dissolve the polar solute. |
Disclaimer: The predicted solubilities in Table 1 are based on chemical principles and have not been quantitatively verified by published experimental data.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical determination. The following protocol outlines a standard laboratory procedure for quantifying the solubility of this compound.[3][4]
Materials and Equipment
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For finely suspended particles, centrifuge the vials to achieve clear separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.[1][5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. This compound | 20115-81-5 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Synonyms for 2,2'-Ethylenedioxydiphenol like Ethylene Glycol Bis(2-hydroxyphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,2'-Ethylenedioxydiphenol, a chemical compound with significant applications in various scientific and industrial fields. This document consolidates essential information regarding its synonyms, chemical properties, and identification numbers to support research and development activities.
Chemical Identity and Synonyms
This compound is an organic compound known by several names in scientific literature and commercial databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
The primary name, this compound, is often used interchangeably with Ethylene Glycol Bis(2-hydroxyphenyl) Ether.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-hydroxyphenoxy)ethoxy]phenol.[3][4]
A comprehensive list of synonyms and identifiers is provided in the table below to facilitate easy reference.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Systematic Name | 2,2'-[ethane-1,2-diylbis(oxy)]diphenol | [3][5] |
| 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [3][4][6] | |
| Common Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane | [3][6] |
| Ethylene Glycol Bis(2-hydroxyphenyl) Ether | [3][6] | |
| 1,2-bis(o-hydroxyphenoxy)ethane | [3] | |
| Phenol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | [3][5][6] | |
| CAS Number | 20115-81-5 | [3] |
| EC Number | 680-023-6 | [3] |
| PubChem CID | 5171332 | [3] |
| DSSTox Substance ID | DTXSID30409128 | [3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in various chemical and biological systems.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H14O4 | [3][5][6] |
| Molecular Weight | 246.26 g/mol | [3][5] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1][5] |
| Purity | >98.0% (GC) | [1][2] |
Logical Relationships and Synthesis Precursors
The synthesis of complex molecules often involves a series of reactions and precursor chemicals. While a detailed experimental protocol for the synthesis of this compound is not provided in the search results, we can infer a logical relationship based on its structure and the common precursors for similar ether compounds. The name "Ethylene Glycol Bis(2-hydroxyphenyl) Ether" itself suggests a synthesis pathway involving ethylene glycol and a protected form of 2-hydroxyphenol (catechol).
A generalized logical workflow for a potential synthesis route can be visualized as follows:
Caption: A logical workflow for the potential synthesis of this compound.
It is important to note that this is a generalized representation and the actual experimental conditions, including catalysts, solvents, and reaction temperatures, would need to be determined through experimental optimization.
Applications and Research Context
While the provided search results do not detail specific experimental protocols or signaling pathways involving this compound, its structural motifs suggest potential areas of application. As a bis-phenolic compound, it could serve as a monomer in polymer chemistry, similar to how related compounds are used in the production of epoxy resins and other thermosetting plastics.[5] The presence of two phenol groups also suggests potential for investigation into its antioxidant properties or as a ligand in coordination chemistry.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to use the comprehensive list of synonyms provided in this guide to conduct thorough literature searches for existing studies and to accurately report new findings.
References
- 1. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cas 20115-81-5|| where to buy this compound [chemenu.com]
- 5. CAS 20115-81-5: 2,2'-[ethane-1,2-diylbis(oxy)]diphenol [cymitquimica.com]
- 6. chembk.com [chembk.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of Poly(2,2'-ethylenedioxydiphenol) via Oxidative Polymerization
Abstract: This document provides a detailed guide for the synthesis of poly(2,2'-ethylenedioxydiphenol), a functional polymer with potential applications in materials science and engineering. Two primary methodologies are presented: a chemical oxidative polymerization and an enzyme-catalyzed "green" synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth protocols, mechanistic insights, and characterization techniques.
Introduction and Scientific Background
Phenolic polymers are a class of materials known for their high thermal stability and insulative properties.[1] Traditionally, their synthesis has involved the use of formaldehyde, raising environmental concerns.[1][2] Oxidative polymerization presents a formaldehyde-free alternative for the synthesis of phenolic polymers.[1][2] This method involves the coupling of phenolic monomers through the action of an oxidizing agent, which can be either a chemical compound or an enzyme.[1][3][4]
This compound is a unique bisphenol monomer. Its polymerization leads to a polymer with a flexible ethylenedioxy bridge in its backbone, which can impart distinct properties compared to polymers derived from simpler phenols. This application note details two reliable protocols for the polymerization of this compound, providing a foundation for the exploration of this promising polymer.
Principles of Oxidative Polymerization of Phenols
The oxidative polymerization of phenols proceeds via a free-radical mechanism. The core steps involve:
-
Oxidation of the Phenol: An oxidizing agent abstracts a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical.
-
Radical Coupling: These phenoxy radicals can then couple at the ortho and para positions, leading to the formation of dimers, oligomers, and ultimately, the polymer.
-
Rearrangement: Tautomerization of the coupled intermediates regenerates the aromatic system.
The choice of oxidant and reaction conditions can influence the regioselectivity of the coupling and the molecular weight of the resulting polymer.[1][2]
Experimental Protocols
Two distinct protocols are provided below. The first employs a chemical oxidant, while the second utilizes an enzymatic approach for a more environmentally benign process.
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from general methods for the oxidative polymerization of phenols in an aqueous medium.[1][2]
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | ACS Reagent | Fisher Scientific | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | To create alkaline conditions |
| Sodium Dodecyl Sulfate (SDS) | 99% | Acros Organics | Surfactant |
| Methanol | ACS Grade | EMD Millipore | For polymer precipitation |
| Deionized Water | |||
| Diethyl Ether | ACS Grade | For washing the polymer |
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Temperature-controlled heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (e.g., 2.46 g, 10 mmol) and Sodium Dodecyl Sulfate (e.g., 0.29 g, 1 mmol) in 100 mL of deionized water.
-
Establish Alkaline Conditions: Add Sodium Hydroxide (e.g., 2.0 g, 50 mmol) to the solution and stir until fully dissolved. The pH should be greater than 13.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiation of Polymerization: While stirring vigorously, add a solution of Potassium Ferricyanide (e.g., 6.58 g, 20 mmol) in 50 mL of deionized water to the reaction mixture dropwise over 30 minutes.
-
Polymerization: Heat the reaction mixture to 50°C and allow it to stir for 24 hours under a nitrogen atmosphere. A precipitate will form as the polymer is synthesized.
-
Isolation of the Polymer: After 24 hours, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl until the pH is neutral.
-
Precipitation and Washing: Isolate the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with deionized water and diethyl ether to remove unreacted monomer and other impurities.
-
Drying: Dry the polymer in a vacuum oven at 60°C overnight to a constant weight.
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol 2: Enzymatic Polymerization (Green Synthesis)
This protocol is based on the use of Horseradish Peroxidase (HRP) as a catalyst, which offers a milder and more environmentally friendly approach to polymerization.[4][5]
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Horseradish Peroxidase (HRP) | Type II, ≥150 units/mg | Sigma-Aldrich | Catalyst |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Fisher Scientific | Oxidizing Agent |
| Phosphate Buffer | 0.1 M, pH 7.0 | ||
| Dioxane or Acetone | ACS Grade | Co-solvent to aid solubility | |
| Methanol | ACS Grade | For polymer precipitation |
-
100 mL beaker or flask
-
Magnetic stirrer and stir bar
-
Syringe pump or burette
-
Centrifuge and centrifuge tubes
-
Vacuum oven
-
Prepare Monomer Solution: In a 100 mL beaker, dissolve this compound (e.g., 1.23 g, 5 mmol) in a mixture of 25 mL of 0.1 M phosphate buffer (pH 7.0) and 25 mL of dioxane. The co-solvent helps to solubilize the monomer and the resulting polymer.[5]
-
Add Enzyme: Add Horseradish Peroxidase (e.g., 10 mg) to the monomer solution and stir gently to dissolve.
-
Initiate Polymerization: Using a syringe pump, add a 30% hydrogen peroxide solution (e.g., 0.57 mL, 5.5 mmol) to the reaction mixture at a slow, constant rate over 4 hours. A gradual addition of the oxidant is crucial.[4]
-
Polymerization: Continue to stir the reaction mixture at room temperature for 24 hours. The solution will become cloudy as the polymer forms.
-
Isolate the Polymer: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Purification: Collect the precipitate by centrifugation. Resuspend the polymer in fresh methanol and centrifuge again. Repeat this washing step twice to remove unreacted monomer and enzyme.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.
Caption: Workflow for Enzymatic Polymerization.
Characterization of Poly(this compound)
The successful synthesis of the polymer should be confirmed through various analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Peaks: Disappearance or significant reduction of the broad O-H stretching band from the phenolic monomer (around 3200-3500 cm⁻¹). Appearance of characteristic C-O-C ether linkage bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Broadening of the aromatic proton signals compared to the sharp peaks of the monomer. The disappearance of the phenolic -OH proton signal.
-
¹³C NMR: Appearance of new signals corresponding to the carbon atoms involved in the polymer backbone linkages.
-
-
Gel Permeation Chromatography (GPC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete reaction; Inefficient oxidant; Oxygen inhibition (for chemical method) | Extend reaction time; Ensure correct stoichiometry of oxidant; Maintain a robust inert atmosphere. |
| Polymer is Insoluble | High degree of cross-linking | Adjust monomer/oxidant ratio; Use a milder oxidant or lower reaction temperature. In the enzymatic method, a higher concentration of organic co-solvent can sometimes limit cross-linking. |
| Low Molecular Weight | Premature termination of polymerization | For the chemical method, ensure a strictly inert atmosphere. For the enzymatic method, ensure the slow and steady addition of H₂O₂. |
Conclusion
This application note provides two comprehensive protocols for the polymerization of this compound. The chemical oxidative method is a robust technique, while the enzymatic polymerization offers a greener alternative with high specificity.[4] The choice of method will depend on the specific requirements of the application and available resources. The characterization techniques outlined will enable researchers to verify the successful synthesis and determine the key properties of the resulting polymer.
References
Topic: Utilizing 1,2-Bis(2-hydroxyphenoxy)ethane in the Synthesis of Advanced Polyesters
An Application and Protocol Guide for Researchers
This guide provides an in-depth exploration of the synthesis of specialty polyesters using 1,2-Bis(2-hydroxyphenoxy)ethane as a key diol monomer. It is designed for researchers and scientists in materials science and polymer chemistry, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory synthesis and characterization.
Introduction: A Niche Monomer for High-Performance Polymers
Polyesters are a cornerstone of the polymer industry, valued for their excellent mechanical strength, chemical resistance, and versatility.[1] While commodity polyesters like Poly(ethylene terephthalate) (PET) are ubiquitous, the demand for advanced polymers with tailored properties for specialized applications continues to grow. This has led to the exploration of non-traditional monomers that can impart unique characteristics to the polyester backbone.
1,2-Bis(2-hydroxyphenoxy)ethane is one such monomer. Its unique molecular architecture, which combines rigid aromatic rings with a flexible ethylene ether linkage, offers a compelling route to synthesizing polyesters with a desirable balance of properties. The presence of the ether bond can enhance solubility and processability, while the aromatic units contribute to high thermal stability and mechanical robustness, characteristics often sought in advanced engineering plastics and specialty films.
Core Principle: The Polycondensation Reaction
The synthesis of polyesters from a diol and a dicarboxylic acid (or its more reactive derivative, a diacyl chloride) is a classic example of step-growth polymerization, specifically polycondensation. In this reaction, the hydroxyl (-OH) groups of the diol react with the carboxyl (-COOH) or acyl chloride (-COCl) groups of the diacid component. With each reaction step, an ester linkage is formed, and a small molecule (water or HCl) is eliminated. This process is repeated to build the long polymer chains.
Application Notes: Rationale and Scientific Considerations
Why Use 1,2-Bis(2-hydroxyphenoxy)ethane?
The decision to use 1,2-Bis(2-hydroxyphenoxy)ethane is driven by the desire to engineer specific properties into the final polymer:
-
Enhanced Solubility & Processability: Unlike rigid, planar bisphenols, the ethylene ether linkage in 1,2-Bis(2-hydroxyphenoxy)ethane introduces a "kink" and flexibility into the polymer backbone. This disruption of chain packing can significantly improve the polymer's solubility in common organic solvents like chloroform and tetrahydrofuran, a notable advantage over many poorly soluble aromatic polyesters.[2][3] This makes solution-based processing techniques, such as film casting, more feasible.
-
High Thermal Stability: The incorporation of aromatic rings from the bisphenol monomer into the polymer backbone inherently increases chain rigidity. This leads to polymers with high glass transition temperatures (Tg) and excellent thermal degradation stability, often exhibiting 10% weight loss temperatures well above 450°C.[2][3]
-
Tunable Properties: The final properties of the polyester are not solely dependent on the diol. By carefully selecting the dicarboxylic acid co-monomer, a wide range of material characteristics can be achieved.
The Critical Role of the Dicarboxylic Acid Co-monomer
The choice of the diacid component is a primary tool for tuning the final properties of the polyester:
-
Aromatic Diacyl Chlorides (e.g., Terephthaloyl Chloride, Isophthaloyl Chloride): These are frequently used to maximize thermal and mechanical performance. Terephthaloyl chloride, with its linear and rigid para-structure, typically yields polyesters with higher melting points, glass transition temperatures, and crystallinity. Isophthaloyl chloride's meta-linkage introduces a bend in the chain, which can reduce crystallinity and improve solubility while maintaining high thermal stability.[2][3]
-
Aliphatic Dicarboxylic Acids (e.g., Adipic Acid, Sebacic Acid): The use of flexible aliphatic chains lowers the glass transition temperature and melting point, resulting in more flexible, less rigid materials suitable for applications requiring lower modulus or elastomeric properties.
Selecting the Right Synthesis Method
Several methods can be employed for polyester synthesis.[4]
-
Melt Polycondensation: This technique involves reacting the diol and diacid at high temperatures (often >200°C) under vacuum to drive the removal of the condensation byproduct (e.g., water).[5][6] It is a solvent-free method, which is advantageous from an environmental and cost perspective.
-
Interfacial Polycondensation: This method is particularly well-suited for highly reactive monomers like diacyl chlorides. The reaction occurs at the interface between two immiscible liquids—typically an aqueous alkaline solution containing the deprotonated diol (phenoxide) and an organic solvent containing the diacyl chloride. This technique can proceed rapidly at or near room temperature and is effective for producing high molecular weight polymers.[2][3] The protocol detailed below will utilize this robust method.
Protocol: Synthesis of an Aromatic Polyester via Interfacial Polycondensation
This protocol describes the synthesis of a polyester from 1,2-Bis(2-hydroxyphenoxy)ethane and terephthaloyl chloride.
Objective: To synthesize a high molecular weight aromatic polyester and outline key characterization procedures.
Materials and Reagents:
-
1,2-Bis(2-hydroxyphenoxy)ethane (≥98%)
-
Terephthaloyl Chloride (≥99%)
-
Sodium Hydroxide (NaOH), pellets
-
Dichloromethane (DCM), ACS grade
-
Methanol, ACS grade
-
Benzyltriethylammonium Chloride (or similar phase-transfer catalyst)
-
Deionized Water
-
Magnetic stirrer and stir bars, high-speed mechanical overhead stirrer, separatory funnel, Büchner funnel, vacuum oven.
Step-by-Step Experimental Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve a calculated amount of Sodium Hydroxide (2.1 molar equivalents relative to the diol) in deionized water. Ensure the solution has cooled to room temperature.
-
Add 1.0 molar equivalent of 1,2-Bis(2-hydroxyphenoxy)ethane to the NaOH solution. Stir until fully dissolved. The NaOH deprotonates the phenolic hydroxyl groups to form the more water-soluble and reactive sodium phenoxide.
-
Add a small amount (~1-2 mol%) of the phase-transfer catalyst, such as benzyltriethylammonium chloride, to this solution and stir. The catalyst facilitates the transfer of the phenoxide anion across the phase boundary to react with the acyl chloride.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, dissolve 1.0 molar equivalent of terephthaloyl chloride in dichloromethane.
-
-
Interfacial Polymerization:
-
Transfer the aqueous phase to a reaction vessel equipped with a high-speed mechanical stirrer.
-
Begin stirring the aqueous phase vigorously to create a large interfacial area.
-
Rapidly pour the organic phase into the stirring aqueous solution. A white precipitate (the polymer) should form almost immediately at the interface.
-
Allow the reaction to proceed with vigorous stirring for 30-60 minutes to ensure high molecular weight is achieved.
-
-
Polymer Isolation and Purification:
-
Cease stirring and transfer the reaction mixture to a separatory funnel. Allow the layers to separate.
-
Drain the lower organic layer, which now contains the dissolved polymer, into a beaker.
-
Slowly pour the organic solution into a large beaker containing methanol (at least 10 times the volume of the organic phase) while stirring. This will cause the polyester to precipitate out as a fibrous solid.[7]
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the polymer collected on the filter paper thoroughly, first with deionized water to remove any residual salts and NaOH, and then with methanol to remove unreacted monomers and oligomers.
-
Transfer the purified polymer to a vacuum oven and dry at 60-80°C overnight or until a constant weight is achieved.[5]
-
Characterization and Expected Results
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR | Structural confirmation | Appearance of a strong ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C-O ether stretches, and characteristic aromatic ring peaks. Disappearance of the broad -OH peak from the monomer. |
| ¹H NMR | Detailed structural analysis | Signals corresponding to the aromatic protons of both monomer units and the aliphatic ethylene bridge protons, with integral ratios matching the polymer repeat unit.[8][9] |
| GPC | Molecular weight determination | Provides number-average (Mn) and weight-average (Mw) molecular weights. For successful polymerization, Mw values can range from 20,000 to over 40,000 g/mol .[3][10] |
| DSC | Thermal transitions | Determination of the glass transition temperature (Tg). For aromatic polyesters of this type, Tg is typically high, often in the range of 200–270°C.[2][3] |
| TGA | Thermal stability | Measures the decomposition temperature (Td). High thermal stability is expected, with 5% weight loss temperatures often exceeding 350°C.[10] |
Conclusion
1,2-Bis(2-hydroxyphenoxy)ethane serves as a valuable specialty monomer for creating advanced polyesters. The inherent flexibility of its ether linkage combined with the rigidity of its aromatic rings allows for the synthesis of polymers that exhibit both high thermal stability and enhanced solubility. The interfacial polycondensation method detailed here is a reliable and efficient protocol for producing these high-performance materials in a laboratory setting. By carefully selecting the diacid co-monomer and controlling the polymerization conditions, researchers can effectively tune the properties of the resulting polyesters to meet the demands of a wide array of specialized applications.
References
- 1. xometry.com [xometry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Network Biobased Aliphatic Polyesters Exhibiting Better Tensile Properties than the Linear Polymers by ADMET Polymerization in the Presence of Glycerol Tris(undec-10-enoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of 2,2'-Ethylenedioxydiphenol in Environmental Samples
Disclaimer: Specific validated methods for the analysis of 2,2'-Ethylenedioxydiphenol in environmental matrices are not widely documented in publicly available literature. The following protocols have been adapted from established and validated analytical methods for structurally similar phenolic compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF), which are frequently monitored in environmental samples.[1][2] These methods are based on the principles of solid-phase extraction (SPE) for aqueous samples and solvent extraction for solid samples, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4]
Introduction
This compound, a member of the bisphenol family, is structurally related to common environmental contaminants like Bisphenol F. Due to the widespread use of bisphenols in manufacturing, there is a growing concern about their release into the environment and potential endocrine-disrupting effects.[1][2] Reliable and sensitive analytical methods are crucial for monitoring their presence in various environmental compartments, including water and soil.
This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in environmental water and soil samples. The primary analytical technique described is HPLC-MS/MS, chosen for its high selectivity and sensitivity, which allows for detection at trace levels (ng/L or ng/g).[5][6]
Analytical Principle
The overall analytical workflow involves three main stages:
-
Sample Preparation and Extraction: Isolation and concentration of the analyte from the complex environmental matrix. This is achieved using Solid-Phase Extraction (SPE) for water samples and pressurized solvent extraction for soil samples.
-
Chromatographic Separation: The extracted analyte is separated from co-extracted matrix components using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column.
-
Detection and Quantification: The separated analyte is detected and quantified using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[6]
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of this compound in water.
Protocol: Analysis in Water Samples
This protocol is adapted from methodologies used for other phenolic compounds in aqueous matrices.[4][7]
Reagents and Materials
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., Bisphenol A-¹³C₁₂)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and/or acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Sample Preparation and Extraction (SPE)
-
Filtration: Filter the water sample (500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spiking: Add an appropriate amount of isotopically labeled internal standard to the filtered sample.
-
Acidification: Adjust the sample pH to ~3 using sulfuric or formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (at pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
Elution: Elute the retained analytes by passing 2 x 4 mL of methanol through the cartridge into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol).
HPLC-MS/MS Analysis
-
HPLC System: A system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the analytical standards.
Experimental Workflow for Soil/Sediment Sample Analysis
Caption: Workflow for the analysis of this compound in soil.
Protocol: Analysis in Soil & Sediment Samples
This protocol is based on general extraction methods for phenolic compounds from solid matrices.[4][8]
Reagents and Materials
-
All reagents listed in section 4.1.
-
Diatomaceous earth or anhydrous sodium sulfate.
-
Extraction solvents: Methanol, Acetone.
-
Pressurized solvent extraction system or sonicator.
Sample Preparation and Extraction
-
Drying and Homogenization: Air-dry the soil/sediment sample, then sieve to remove large debris. Homogenize the sample by grinding. Determine the moisture content on a separate subsample.
-
Sample Weighing: Weigh 5 g (dry weight equivalent) of the homogenized sample into an extraction cell.
-
Spiking: Add the internal standard to the sample.
-
Extraction: Mix the sample with a dispersing agent like diatomaceous earth. Perform pressurized solvent extraction with a mixture of methanol and water (e.g., 80:20 v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). Alternatively, use sonication-assisted solvent extraction.
-
Concentration: Collect the extract and concentrate it using a rotary evaporator or nitrogen evaporator to approximately 1-2 mL.
-
Cleanup (Optional): If the extract is particularly "dirty" (i.e., contains many interfering compounds), a cleanup step using SPE may be necessary. Dilute the concentrated extract with water and proceed with the SPE procedure outlined in section 4.2.
-
Final Preparation: Evaporate the final extract to dryness and reconstitute in 1 mL of the initial mobile phase.
HPLC-MS/MS Analysis
The HPLC-MS/MS conditions are the same as described in section 4.3.
Method Performance and Data Presentation
The performance of the analytical method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[7] The table below summarizes typical performance characteristics observed for the analysis of bisphenols in environmental samples using similar methodologies. These values can serve as a benchmark for the adapted method for this compound.
| Parameter | Water Matrix | Soil/Sediment Matrix | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 0.5 ng/g | [3] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.3 - 1.5 ng/g | [7] |
| Linearity (R²) | > 0.99 | > 0.99 | [7] |
| Recovery (%) | 85 - 115% | 80 - 110% | [4][7] |
| Precision (RSD %) | < 15% | < 20% | [4] |
Note: The actual performance characteristics must be determined experimentally for this compound using the specific instrumentation and laboratory conditions employed.
References
- 1. Analysis of environmental pollutant Bisphenol F elicited prostate injury targets and underlying mechanisms through network toxicology, molecular docking, and multi-level bioinformatics data integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. epa.gov [epa.gov]
Application Note: A Robust HPLC-MS Method for the Quantification of 2,2'-Ethylenedioxydiphenol
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2,2'-Ethylenedioxydiphenol. The described protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages reversed-phase chromatography for optimal separation and mass spectrometry for selective and sensitive detection, ensuring high accuracy and precision. This document provides the scientific rationale behind the chosen parameters and includes detailed, step-by-step protocols to facilitate seamless adoption and implementation in a laboratory setting.
Introduction
This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol .[1][2] Its structure, characterized by two phenol rings linked by an ethylenedioxy bridge, makes it a subject of interest in various chemical and pharmaceutical applications. Given its potential utility, the development of a robust and validated analytical method for its precise quantification is imperative for quality control, pharmacokinetic studies, and various research applications.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures.[3][4] Reversed-phase HPLC is particularly well-suited for the analysis of phenolic compounds.[5] This application note describes an optimized HPLC-MS method that provides excellent chromatographic resolution and high sensitivity for the determination of this compound.
Analyte Information
-
Compound Name: this compound
-
Synonyms: 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether[6][7]
-
Appearance: White to light yellow or light orange powder/crystal[6]
Experimental Design
Rationale for Method Selection
The selection of a reversed-phase HPLC method is based on the non-polar to moderately polar nature of this compound, which allows for good retention and separation on a C18 stationary phase. The use of a mass spectrometer as a detector offers superior selectivity and sensitivity compared to conventional UV detectors, which is crucial for accurate quantification, especially at low concentrations. Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polarizing phenolic compounds.
Materials and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Workflow Overview
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Detailed Protocols
Preparation of Standard Solutions
Rationale: Accurate preparation of standard solutions is fundamental for generating a reliable calibration curve, which is the basis for accurate quantification. A stock solution is prepared in a solvent where the analyte is highly soluble, and then serially diluted to create working standards that cover the expected concentration range of the samples.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards. A typical concentration range could be 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Storage: Store all standard solutions at 2-8°C and protect them from light.
Sample Preparation
Rationale: The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering components. The specific protocol will depend on the sample matrix. For simplicity, this note assumes a relatively clean sample matrix that only requires dilution. For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Protocol (for a simple matrix):
-
Accurately transfer a known volume or weight of the sample into a microcentrifuge tube.
-
Add an appropriate volume of the initial mobile phase to dilute the sample to a concentration that falls within the calibration curve range.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Method Parameters
Rationale: The chosen HPLC parameters are designed to achieve good peak shape, resolution, and a reasonable run time. The gradient elution allows for the efficient separation of the analyte from any potential impurities. The MS parameters are optimized to maximize the signal intensity of the analyte.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 1.9 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Monitored Ion (m/z) | [M-H]⁻ = 245.1 |
Data Analysis and Quantification
Rationale: The quantification of this compound is based on the principle of external calibration. A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak areas from this curve.
Calibration Curve Generation
-
Inject the prepared calibration standards into the HPLC-MS system.
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Create a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis on the data points. The curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.
Quantification of Unknown Samples
-
Inject the prepared unknown samples.
-
Integrate the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the equation of the line from the linear regression of the calibration curve.
-
Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Method Validation
For use in regulated environments, the analytical method should be validated according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, instrument parameters, and data analysis are designed to be readily implemented in a laboratory setting. The scientific rationale behind the methodological choices ensures a robust and defensible analytical procedure suitable for a wide range of applications in research and development.
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. akjournals.com [akjournals.com]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application of 2,2'-Ethylenedioxydiphenol as a Cross-linking Agent: A Theoretical and Practical Guide
Disclaimer: Extensive literature searches did not yield specific documented applications of 2,2'-Ethylenedioxydiphenol as a cross-linking agent. The following application notes and protocols are based on the general chemical reactivity of diphenolic compounds and are provided as a theoretical guide for researchers, scientists, and drug development professionals. The experimental parameters and resulting data are hypothetical and should be optimized for specific applications.
Introduction
This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a diphenolic compound with two reactive hydroxyl groups. This bifunctionality allows it to act as a chain extender or, more importantly, as a cross-linking agent in various polymer systems. The hydroxyl groups can react with functional groups such as epoxides, isocyanates, and carboxylic acid derivatives to form a three-dimensional network structure. This cross-linked network can significantly enhance the thermal, mechanical, and chemical resistance of the resulting polymer.
Potential applications for this compound as a cross-linking agent could include:
-
Thermosetting Resins: Curing of epoxy resins to produce materials with high strength and thermal stability.
-
Polyesters and Polyurethanes: Modifying the properties of polyesters and polyurethanes for coatings, adhesives, and elastomers.
-
Biomaterials and Drug Delivery: While no specific data exists, its structure could be incorporated into biodegradable polymers for controlled drug release, where the cross-linking density would influence the degradation rate and drug diffusion.
Application Note 1: Cross-linking of Epoxy Resins
Objective: To utilize this compound as a curing agent for a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin to enhance its thermomechanical properties.
Principle: The phenolic hydroxyl groups of this compound react with the epoxide groups of the DGEBA resin through a ring-opening addition reaction. This reaction, typically catalyzed by a tertiary amine or a phosphine, results in the formation of a rigid, cross-linked network.
Hypothetical Quantitative Data
| Parameter | Control (Amine Cured) | EDOP Cross-linked (10 phr) | EDOP Cross-linked (20 phr) |
| Glass Transition Temp. (Tg) | 150 °C | 165 °C | 180 °C |
| Tensile Strength | 70 MPa | 85 MPa | 95 MPa |
| Young's Modulus | 2.8 GPa | 3.2 GPa | 3.5 GPa |
| Solvent Swelling (Toluene, 24h) | 5% | 2% | <1% |
EDOP: this compound; phr: parts per hundred parts of resin
Experimental Protocol
-
Preparation of Epoxy Formulation:
-
In a reaction vessel, heat the DGEBA epoxy resin to 80°C to reduce its viscosity.
-
Add the desired amount of this compound (e.g., 10 or 20 phr) and stir until completely dissolved.
-
Add a catalytic amount (e.g., 0.5 phr) of a suitable catalyst, such as triethylamine or triphenylphosphine.
-
Continue stirring for 5 minutes to ensure a homogeneous mixture.
-
-
Curing Process:
-
Degas the mixture in a vacuum oven at 80°C for 15 minutes to remove any entrapped air bubbles.
-
Pour the resin mixture into a preheated mold.
-
Cure the resin in an oven following a staged curing cycle:
-
120°C for 2 hours
-
150°C for 2 hours
-
Post-cure at 180°C for 1 hour.
-
-
Allow the mold to cool down slowly to room temperature before demolding the cured sample.
-
-
Characterization:
-
Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Conduct tensile testing according to ASTM D638 to measure tensile strength and Young's modulus.
-
Evaluate solvent resistance by immersing a sample of known weight in toluene for 24 hours and measuring the percentage of weight gain due to swelling.
-
Caption: Workflow for cross-linking epoxy resin with this compound.
Application Note 2: Modification of Polyesters via Polycondensation
Objective: To incorporate this compound as a comonomer in the synthesis of a polyester to introduce cross-linking and modify its properties.
Principle: this compound can be used in a polycondensation reaction with a diacid (or its derivative like a diacyl chloride) and a diol. By using a stoichiometric excess of the diacid chloride and then reacting the remaining acid chloride groups with the hydroxyl groups of this compound, a cross-linked polyester can be formed.
Hypothetical Quantitative Data
| Parameter | Linear Polyester | Cross-linked Polyester (5 mol% EDOP) | Cross-linked Polyester (10 mol% EDOP) |
| Melting Temperature (Tm) | 220 °C | 210 °C (broad) | Amorphous |
| Solubility in Chloroform | Soluble | Swells | Insoluble |
| Thermal Decomposition (T5%) | 380 °C | 400 °C | 415 °C |
Experimental Protocol
-
Synthesis of Linear Polyester with Acid Chloride End Groups:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve a diol (e.g., ethylene glycol) in a suitable solvent like dichlorobenzene.
-
Add a stoichiometric excess of a diacyl chloride (e.g., terephthaloyl chloride) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 180°C) and maintain for several hours to form a linear polyester with acid chloride end groups.
-
-
Cross-linking Reaction:
-
Dissolve the synthesized linear polyester and the desired molar percentage of this compound in a dry solvent.
-
Add a base, such as pyridine, to act as an acid scavenger.
-
Heat the mixture under reflux for several hours to facilitate the cross-linking reaction between the remaining acid chloride groups and the hydroxyl groups of this compound.
-
-
Purification and Characterization:
-
Precipitate the cross-linked polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the ester linkages.
-
Determine thermal properties using DSC and Thermogravimetric Analysis (TGA).
-
Assess solubility in various organic solvents.
-
Caption: Two-step process for creating a cross-linked polyester.
Signaling Pathways and Drug Delivery Considerations (Theoretical)
In the context of drug delivery, cross-linked polymers can form hydrogels or nanoparticles that encapsulate therapeutic agents. The release of the drug is often controlled by the degradation of the polymer matrix or diffusion through the polymer network.
Hypothetical Signaling Pathway Interaction:
If a drug-loaded nanoparticle, cross-linked with a biodegradable linker derived from a molecule like this compound, is designed to target cancer cells, its mechanism of action could be visualized as follows:
Caption: Targeted drug delivery and intracellular release mechanism.
This diagram illustrates a logical flow where a nanoparticle, potentially utilizing a cross-linker derived from this compound, targets a cell, is internalized, and releases its therapeutic payload to interact with a specific signaling pathway. The cross-linking density would be a critical parameter to control the drug release kinetics.
Application Notes and Protocols for Assessing the Estrogenic Activity of 2,2'-Ethylenedioxydiphenol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the endocrine system, leading to adverse health effects in an organism or its progeny. One of the primary concerns is the ability of certain chemicals to mimic the action of endogenous estrogens, such as 17β-estradiol (E2). These xenoestrogens can bind to and activate estrogen receptors (ERs), leading to the inappropriate activation of estrogen-responsive genes and pathways. 2,2'-Ethylenedioxydiphenol is a chemical compound for which the estrogenic potential needs to be characterized. This document provides detailed protocols for in vitro assays to determine the estrogenic activity of this compound.
The described assays are based on well-established methods for screening and quantifying the estrogenic activity of compounds: the Yeast Estrogen Screen (YES) assay, the E-SCREEN (Estrogen-SCREEN) cell proliferation assay, and the Estrogen Receptor (ER) Luciferase Reporter Gene Assay. These assays provide a tiered approach to characterizing the estrogenic potential of a test compound.
Estrogen Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα or ERβ), which are ligand-activated transcription factors.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.[2][3] This signaling cascade results in the synthesis of estrogen-responsive proteins that mediate various physiological effects.
Figure 1: Simplified Estrogen Signaling Pathway.
Experimental Protocols
This section details the methodologies for three common in vitro assays to assess the estrogenic activity of this compound.
Yeast Estrogen Screen (YES) Assay
The YES assay is a rapid and cost-effective screening method that utilizes genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene, typically lacZ, which encodes for β-galactosidase.[4] When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene. The resulting β-galactosidase enzyme metabolizes a chromogenic substrate, leading to a measurable color change.[4][5]
Experimental Workflow:
Figure 2: YES Assay Experimental Workflow.
Protocol:
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into an appropriate yeast minimal medium. Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[4]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Prepare a standard curve of 17β-Estradiol (E2) (e.g., 10⁻¹² M to 10⁻⁸ M) as a positive control. A solvent control must be included.[4]
-
Assay Plate Setup: In a 96-well plate, pipette aliquots of each test compound dilution, E2 standard, and solvent control in triplicate. Allow the solvent to evaporate completely in a sterile environment.[4][6]
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG). Add the diluted yeast culture to each well of the assay plate. Incubate the plate at 30-34°C for 48-72 hours.[6]
-
Measurement and Data Analysis: Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for the red product of CPRG) and at a reference wavelength to correct for turbidity (e.g., 690 nm).[7] Plot the concentration-response curves and determine the EC50 value (the concentration that elicits 50% of the maximum response). The estrogenic activity of this compound can be expressed relative to that of E2.
E-SCREEN (Estrogen-SCREEN) Cell Proliferation Assay
The E-SCREEN assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[8][9]
Protocol:
-
Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).[8]
-
Hormone Depletion: Before the assay, cells are grown in a medium containing charcoal-dextran-treated FBS to remove endogenous steroids.[10]
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at an appropriate density. Allow the cells to attach for 24 hours.[8]
-
Treatment: Replace the seeding medium with a hormone-free experimental medium. Add serial dilutions of this compound and 17β-estradiol (positive control) to the wells. Include a solvent control (negative control).
-
Incubation: Incubate the plates for a period of 144 hours (6 days).[11]
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Data Analysis: Construct dose-response curves and calculate the EC50. The proliferative effect (PE) of the test compound can be calculated and compared to that of E2.
Estrogen Receptor (ER) Luciferase Reporter Gene Assay
This assay utilizes a mammalian cell line (e.g., T47D, MCF-7, or HEK293) that has been stably or transiently transfected with two genetic constructs: one expressing the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen-responsive promoter.[2][12]
Protocol:
-
Cell Culture and Seeding: Culture the selected reporter cell line in the recommended medium. Seed the cells into white, clear-bottom 96-well plates and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the appropriate assay medium. Add the diluted compounds to the cells. Include a solvent control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours to induce the expression of the luciferase gene.[12]
-
Luciferase Activity Measurement: After incubation, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer. The amount of light produced is proportional to the estrogenic activity of the test compound.[2]
-
Data Analysis: Generate dose-response curves by plotting the luminescence signal against the compound concentration. Calculate the EC50 value for this compound and compare its potency to that of 17β-estradiol.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison.
| Assay Type | Test Compound | Positive Control (17β-estradiol) |
| YES Assay | ||
| EC50 (M) | Insert Value | Insert Value |
| Relative Potency | Calculate | 1 |
| E-SCREEN Assay | ||
| EC50 (M) | Insert Value | Insert Value |
| Relative Proliferative Effect | Calculate | 1 |
| Luciferase Reporter Assay | ||
| EC50 (M) | Insert Value | Insert Value |
| Relative Potency | Calculate | 1 |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
The in vitro assays described provide a robust framework for evaluating the estrogenic activity of this compound. It is recommended to use a combination of these assays to obtain a comprehensive profile of the compound's potential endocrine-disrupting effects.[14] The YES assay serves as an excellent initial screen, while the E-SCREEN and luciferase reporter gene assays in human cell lines provide more physiologically relevant data on estrogen receptor activation and downstream cellular responses. Accurate determination of the EC50 and relative potency will enable a quantitative assessment of the estrogenic risk associated with this compound.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 6. ftb.com.hr [ftb.com.hr]
- 7. biotoxik.it [biotoxik.it]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. nru.uncst.go.ug [nru.uncst.go.ug]
- 14. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 2,2'-Ethylenedioxydiphenol Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 2,2'-Ethylenedioxydiphenol intended for use in cell culture applications. Due to the limited specific data on this compound's behavior in biological systems, this guide is based on established best practices for handling phenolic compounds in cell-based assays. The protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as a solvent and outlines critical steps for dissolution, sterilization, and storage to ensure solution stability and minimize potential cytotoxicity. Furthermore, it provides a framework for determining the optimal working concentration for specific experimental needs.
Introduction
This compound is a phenolic compound with potential applications in various research fields, including drug development. Proper preparation of stock solutions is a critical first step for any in vitro study to ensure reproducibility and accuracy of experimental results. The inherent properties of phenolic compounds, such as potential for oxidation and limited aqueous solubility, necessitate careful handling and preparation techniques.
This application note provides a starting point for researchers, offering a detailed protocol for preparing a high-concentration stock solution in an organic solvent and its subsequent dilution into cell culture media. It also includes recommendations for assessing the cytotoxic potential of the compound and the solvent to establish a safe and effective working concentration range.
Materials and Reagents
-
This compound (powder form)[1]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials[2]
-
Sterile, conical tubes (15 mL and 50 mL)
-
Complete cell culture medium (specific to the cell line in use)
-
Sterile, single-use syringe filters (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)[3]
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocols
Preparation of a 100 mM Primary Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for minimal solvent addition to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[2][4]
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. The molecular weight of this compound is 246.26 g/mol .[5] To prepare 1 mL of a 100 mM stock solution, you will need 24.63 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber microcentrifuge tube or a clear tube wrapped in aluminum foil to protect it from light.[2] Phenolic compounds can be light-sensitive.[6]
-
Add the calculated volume of cell culture grade DMSO. For 24.63 mg of the compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization:
-
To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube. This is particularly important if the initial powder was not sterile.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.[3][6]
-
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the primary stock solution into complete cell culture medium to achieve the desired final concentration for your experiment.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM primary stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.
-
Dilution into Medium:
-
Gently swirl the tube of pre-warmed medium while adding the required volume of the stock solution.[2] This helps to prevent precipitation of the compound.
-
For a 1:1000 dilution, add 1 µL of the 100 mM stock solution to 1 mL of the cell culture medium.
-
The final DMSO concentration in this example will be 0.1%. It is crucial to keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced effects on the cells.[2][4]
-
-
Final Mix and Use: Gently mix the working solution by inverting the tube several times. The solution is now ready to be added to your cell cultures.
Determining the Optimal Working Concentration (Cytotoxicity Assay)
It is essential to determine the concentration range of this compound that is non-toxic to your specific cell line. A standard cytotoxicity assay, such as an MTT or resazurin assay, should be performed.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a series of working solutions of this compound in complete cell culture medium with a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Solvent Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions and the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability for each concentration relative to the untreated control. The results will help you determine the sub-toxic concentration range for your future experiments.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Recommendation | Rationale |
| Primary Stock Solution Concentration | 100 mM | High concentration minimizes the volume of solvent added to the final culture. |
| Solvent for Primary Stock | Cell Culture Grade DMSO | Common solvent for poorly water-soluble compounds; miscible with culture media.[2][3] |
| Final DMSO Concentration in Culture | ≤ 0.1% (preferred), < 0.5% (maximum) | To avoid solvent-induced cytotoxicity and off-target effects.[2][4] |
| Sterilization Method | 0.22 µm Syringe Filtration | Ensures sterility of the stock solution for cell culture use. |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | To maintain compound stability and prevent degradation.[3][6] |
| Storage Container | Amber vials or tubes | To protect the compound from light-induced degradation.[2][6] |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for investigation.
Caption: Workflow for stock solution preparation and cytotoxicity testing.
Caption: Hypothetical signaling pathway for investigation.
Conclusion
The protocol outlined in this application note provides a robust starting point for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines for solvent selection, concentration, sterilization, and storage will contribute to the reliability and reproducibility of your research. It is imperative for researchers to perform initial cytotoxicity studies to determine the appropriate, non-toxic working concentration range for their specific cell line and experimental conditions.
References
- 1. 2,2'-エチレンジオキシジフェノール | this compound | 20115-81-5 | 東京化成工業株式会社 [tcichemicals.com]
- 2. emulatebio.com [emulatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using Diphenolic Precursors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the use of 2,2'-Ethylenedioxydiphenol in the synthesis of macrocyclic compounds. The following application notes and protocols are based on the well-established synthesis of macrocycles from structurally similar and commercially available diphenols, such as catechol. These examples are intended to provide a general framework and experimental guidance for researchers interested in the synthesis of aromatic macrocycles.
Introduction to Aromatic Macrocycles
Macrocyclic compounds, particularly those containing aromatic subunits, are of significant interest in medicinal chemistry and materials science. Their rigid yet adaptable frameworks make them valuable scaffolds for designing host-guest systems, ionophores, and potential therapeutics. Diphenolic compounds are key building blocks for a class of aromatic macrocycles known as crown ethers, which are renowned for their ability to selectively bind cations.[1] The synthesis of these macrocycles often involves a template-assisted cyclization reaction.[2]
This document provides a detailed protocol for the synthesis of a common aromatic macrocycle, Dibenzo-18-crown-6, using catechol as the diphenolic starting material. This protocol can serve as a foundational method for exploring the synthesis of other aromatic macrocycles from various diphenolic precursors.
Synthesis of Dibenzo-18-crown-6 from Catechol
The synthesis of Dibenzo-18-crown-6 is a classic example of a Williamson ether synthesis adapted for macrocyclization. The reaction involves the condensation of catechol with bis(2-chloroethyl) ether in the presence of a base. The cation of the base often acts as a template, organizing the linear precursors into a conformation that favors intramolecular cyclization over intermolecular polymerization.[2]
Reaction Scheme
Caption: Synthesis of Dibenzo-18-crown-6 from Catechol.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Yield (%) | Reference |
| Catechol | 110.11 | 3.00 | 330 | - | - | [3] |
| bis(2-chloroethyl) ether | 143.01 | 1.55 | 222 | - | - | [3] |
| Sodium Hydroxide | 40.00 | 6.10 | 244 | - | - | [3] |
| n-Butanol (solvent) | - | - | - | ~2150 | - | [3] |
| Dibenzo-18-crown-6 | 360.40 | - | - | - | ~80 | [3] |
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Catechol (330 g, 3.00 moles)
-
Sodium hydroxide pellets (122 g, 3.05 moles for the first addition; 122 g, 3.05 moles for the second addition)
-
n-Butanol (commercial grade, ~2 L)
-
bis(2-chloroethyl) ether (222 g, 1.55 moles)
-
Concentrated hydrochloric acid (~21 mL)
-
5 L three-necked flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Nitrogen inlet
Procedure:
-
Setup: Assemble a dry 5 L three-necked flask with a mechanical stirrer, reflux condenser, a 500 mL pressure-equalizing dropping funnel, and a thermometer. Maintain a static nitrogen atmosphere throughout the reaction.
-
Initial Reaction: Charge the flask with catechol (330 g) and 2 L of n-butanol. Begin stirring and add sodium hydroxide pellets (122 g).
-
Heating: Heat the mixture rapidly to reflux (approximately 115°C).
-
Second Base Addition: Once at reflux, cool the mixture to 90°C and add the second portion of sodium hydroxide pellets (122 g).
-
Addition of Ether: Reflux the mixture with stirring for 30 minutes. Prepare a solution of bis(2-chloroethyl) ether (222 g) in 150 mL of n-butanol and add it dropwise to the reaction mixture over 2 hours while maintaining reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture with stirring for 16 hours.
-
Acidification: Cool the reaction mixture and acidify by the dropwise addition of concentrated hydrochloric acid (~21 mL).
-
Workup and Isolation: The product can be isolated and purified by standard techniques such as filtration and recrystallization.
Visualization of the Experimental Workflow
Caption: Experimental workflow for Dibenzo-18-crown-6 synthesis.
Potential Applications in Drug Development
Macrocyclic compounds, including crown ethers and their derivatives, have several properties that make them attractive for drug development:
-
Ion Transport: Their ability to selectively bind and transport ions across biological membranes makes them interesting candidates for developing therapies for channelopathies or for modulating ion gradients.
-
Enzyme Inhibition: The defined three-dimensional structure of macrocycles can be designed to fit into the active sites of enzymes, leading to potent and selective inhibition.
-
Protein-Protein Interaction (PPI) Modulation: The large surface area of macrocycles can be utilized to disrupt or stabilize protein-protein interactions, which are often challenging targets for traditional small molecules.[4]
While direct applications of this compound in this area are not documented, its structural features suggest that macrocycles derived from it could possess unique binding properties and warrant investigation. The protocols provided here for a related diphenol offer a starting point for the synthesis and exploration of novel macrocyclic structures for biological screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Ethylenedioxydiphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2'-Ethylenedioxydiphenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis by reacting catechol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of Catechol: The phenolic hydroxyl groups of catechol are not fully deprotonated, leading to unreacted starting material. | • Use a stronger base: Consider switching from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH). • Ensure anhydrous conditions: Trace amounts of water can consume the base and hinder the formation of the catecholate anion. Use freshly dried solvents and reagents. |
| 2. Low Reactivity of Alkylating Agent: The 1,2-dihaloethane may not be sufficiently reactive under the chosen reaction conditions. | • Use a more reactive dihaloethane: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane. • Increase reaction temperature: Gently heating the reaction mixture can increase the rate of the Sₙ2 reaction. Typical temperatures range from 50-100°C. | |
| 3. Poor Solubility of Reactants: The catecholate salt may not be sufficiently soluble in the reaction solvent to react efficiently with the dihaloethane. | • Change the solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often more effective than acetone for this reaction as they can better solvate the catecholate anion. | |
| Formation of Significant Byproducts | 1. Mono-alkylation Product: One of the most common byproducts is the mono-alkylated catechol, 2-(2-haloethoxy)phenol. | • Adjust stoichiometry: Use a slight excess of the dihaloethane to favor the second alkylation. However, a large excess can lead to other side reactions. • Slow addition of the alkylating agent: Adding the 1,2-dihaloethane slowly to the catecholate solution can sometimes favor the initial formation of the mono-alkylated product, which can then be driven to the desired dialkylated product with longer reaction times or higher temperatures. |
| 2. C-Alkylation Products: The phenoxide ion can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. | • Control reaction temperature: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation. | |
| 3. Elimination Products: If using a strong, sterically hindered base, elimination reactions of the 1,2-dihaloethane can occur, leading to the formation of vinyl halides. | • Choose an appropriate base: Use a non-hindered base like sodium hydride or potassium carbonate. | |
| Difficult Product Purification | 1. Co-elution with Starting Material or Byproducts: The desired product may have a similar polarity to unreacted catechol or the mono-alkylated byproduct, making separation by column chromatography challenging. | • Optimize chromatography conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexane gradients) for silica gel chromatography. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| 2. Presence of Phase Transfer Catalyst: If a phase transfer catalyst is used, its removal can be problematic. | • Aqueous washes: Multiple extractions with water or brine can help remove water-soluble catalysts. • Silica gel plug: Passing the crude product through a short plug of silica gel can sometimes retain the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Williamson ether synthesis. This involves the reaction of catechol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the phenolic hydroxyl groups of catechol to form the more nucleophilic catecholate dianion, which then undergoes a double Sₙ2 reaction with the dihaloethane to form the desired ether bridge.
Q2: How can I improve the yield of the Williamson ether synthesis for this compound?
Several factors can be optimized to improve the yield:
-
Choice of Base: Stronger, non-nucleophilic bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in ensuring complete deprotonation of both hydroxyl groups of catechol.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred over less polar solvents like acetone. These solvents enhance the nucleophilicity of the catecholate anion.
-
Reaction Temperature: Increasing the temperature, typically in the range of 50-100°C, can accelerate the reaction rate. However, excessively high temperatures may promote side reactions.
-
Use of a Phase Transfer Catalyst (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the transfer of the catecholate anion into the organic phase, thereby increasing the reaction rate and yield.[1][2]
Q3: What are the main byproducts to expect, and how can I minimize them?
The primary byproduct is the mono-alkylated intermediate, 2-(2-haloethoxy)phenol. To minimize its formation, you can try adjusting the stoichiometry to use a slight excess of the 1,2-dihaloethane. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion to the dialkylated product. C-alkylation is another potential side reaction that can be minimized by controlling the reaction temperature.
Q4: What is a recommended purification procedure for this compound?
A common purification strategy involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically cooled and quenched with water. The product is then extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with a dilute base (e.g., 5% NaOH) to remove any unreacted catechol, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent can be employed for further purification if the product is a solid.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
5% Sodium Hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium catecholate salt.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% NaOH solution (2 x volume of the organic layer) to remove unreacted catechol.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Base | K₂CO₃ | NaOH | NaH | 40-60 |
| Solvent | Acetone | Acetonitrile | DMF | 50-80 |
| Temperature (°C) | 60 | 80 | 100 | 60-90 |
| Catalyst | None | TBAB | 18-Crown-6 | 70-95 |
Note: The yield percentages are illustrative and can vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Polymerization of 1,2-Bis(2-hydroxyphenoxy)ethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 1,2-Bis(2-hydroxyphenoxy)ethane. The information is designed to help overcome common challenges and prevent side reactions during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of 1,2-Bis(2-hydroxyphenoxy)ethane, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Polymer Molecular Weight
Question: My polymerization of 1,2-Bis(2-hydroxyphenoxy)ethane with an activated dihalide is consistently yielding a low molecular weight polymer. What are the potential causes and how can I increase the molecular weight?
Answer: Low molecular weight in poly(arylene ether) synthesis is a common issue that can stem from several factors. Here is a breakdown of potential causes and solutions:
-
Inaccurate Stoichiometry: The stoichiometry of the monomers is critical in step-growth polymerization. An excess of either the bisphenol or the dihalide monomer will lead to chain termination and, consequently, a lower molecular weight.
-
Solution: Ensure precise measurement of both monomers. It is advisable to use high-purity monomers and to accurately determine their molecular weight.
-
-
Presence of Water: Water can react with the phenoxide intermediate, leading to the formation of hydroxyl end-groups and terminating the polymerization.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The use of a Dean-Stark trap to azeotropically remove water during the reaction is highly recommended.
-
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion, resulting in shorter polymer chains.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by taking aliquots for molecular weight analysis.
-
-
Impurities: Impurities in the monomers or solvent can act as chain terminators.
-
Solution: Purify the monomers and solvents before use. 1,2-Bis(2-hydroxyphenoxy)ethane can be purified by recrystallization. Solvents should be distilled and stored over molecular sieves.
-
Issue 2: Polymer Discoloration (Darkening)
Question: The resulting polymer from my experiment is dark brown or black, whereas I was expecting a lighter color. What could be causing this discoloration?
Answer: Discoloration in poly(arylene ether) synthesis is often indicative of side reactions, particularly oxidation.
-
Oxidation of Phenoxide Intermediates: The phenoxide species formed during the reaction are susceptible to oxidation, especially at elevated temperatures. This is a known issue with catechol-type monomers.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The addition of a small amount of an antioxidant can also be beneficial.
-
-
High Reaction Temperature: Excessively high temperatures can lead to thermal degradation of the polymer or starting materials, causing discoloration.
-
Solution: Optimize the reaction temperature. While a higher temperature can increase the reaction rate, it is important to find a balance to avoid degradation.
-
-
Impurities in Monomers or Solvent: Certain impurities can catalyze side reactions that lead to colored byproducts.
-
Solution: Ensure the purity of all reagents and solvents.
-
Issue 3: Gel Formation
Question: My reaction mixture has formed a gel, making it difficult to stir and process. What leads to gelation and how can I prevent it?
Answer: Gel formation, or cross-linking, is a significant issue that can arise during polymerization.
-
Side Reactions of the Catechol Moiety: The two adjacent hydroxyl groups of the 1,2-Bis(2-hydroxyphenoxy)ethane monomer can potentially lead to branching or cross-linking reactions if not properly controlled.
-
Solution: Careful control of the reaction conditions, particularly the base concentration and temperature, is crucial. Using a weaker base or a lower reaction temperature may help to suppress these side reactions.
-
-
Impurities with More Than Two Reactive Sites: If either of the monomers contains impurities with more than two functional groups, this will lead to the formation of a cross-linked network.
-
Solution: Ensure the purity of the monomers.
-
-
High Monomer Concentration: At very high monomer concentrations, the likelihood of intermolecular side reactions that can lead to cross-linking increases.
-
Solution: Conduct the polymerization at a moderate concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the polymerization of 1,2-Bis(2-hydroxyphenoxy)ethane?
A1: The most common and effective method is nucleophilic aromatic substitution (SNAr) polymerization. This involves the reaction of the bisphenol (1,2-Bis(2-hydroxyphenoxy)ethane) with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone or bis(4-chlorophenyl)sulfone) in the presence of a base in a polar apathetic solvent at elevated temperatures.
Q2: Which bases are typically used for this polymerization?
A2: Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base. It is effective in forming the phenoxide in situ. Other bases such as sodium carbonate (Na₂CO₃) or a combination of potassium and sodium carbonate can also be used.
Q3: What are suitable solvents for this polymerization?
A3: High-boiling polar aprotic solvents are preferred. These include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and sulfolane. Toluene is often used as an azeotroping agent to remove water from the reaction mixture.
Q4: How can I monitor the progress of the polymerization?
A4: A simple way to monitor the progress is to observe the increase in the viscosity of the reaction mixture. For a more quantitative assessment, you can take small samples from the reaction at different time points and determine the molecular weight of the polymer using techniques like gel permeation chromatography (GPC).
Q5: What is a typical work-up procedure for this polymerization?
A5: After the polymerization is complete, the reaction mixture is typically cooled and then precipitated into a non-solvent such as methanol or water. The precipitated polymer is then filtered, washed extensively with water and methanol to remove salts and residual solvent, and finally dried in a vacuum oven.
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on the resulting polymer properties for the synthesis of poly(arylene ether)s from bisphenols. While specific data for 1,2-Bis(2-hydroxyphenoxy)ethane is limited in the literature, these tables provide a general guideline based on analogous systems.
Table 1: Effect of Monomer Ratio on Molecular Weight
| Monomer Ratio (Bisphenol:Dihalide) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1.00:1.02 | 25,000 - 35,000 | 2.0 - 2.5 |
| 1.00:1.00 | 40,000 - 60,000 | 2.2 - 2.8 |
| 1.02:1.00 | 20,000 - 30,000 | 2.0 - 2.5 |
Table 2: Influence of Reaction Temperature and Time on Polymerization
| Temperature (°C) | Time (h) | Inherent Viscosity (dL/g) |
| 160 | 6 | 0.4 - 0.6 |
| 180 | 6 | 0.8 - 1.2 |
| 180 | 12 | 1.0 - 1.5 |
| 200 | 6 | High (potential for gelation) |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(arylene ether) from 1,2-Bis(2-hydroxyphenoxy)ethane and 4,4'-Difluorobenzophenone
Materials:
-
1,2-Bis(2-hydroxyphenoxy)ethane (high purity)
-
4,4'-Difluorobenzophenone (high purity)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1,2-Bis(2-hydroxyphenoxy)ethane (1.00 equivalent), 4,4'-Difluorobenzophenone (1.00 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Add DMAc and toluene to the flask. The amount of solvent should be sufficient to achieve a solids concentration of 20-30% (w/v).
-
Begin stirring and purge the system with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water. Continue this for 2-4 hours, collecting the water in the Dean-Stark trap.
-
After the removal of water, slowly distill off the toluene to raise the reaction temperature to 160-170 °C.
-
Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove any inorganic salts and residual solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of poly(arylene ether).
Caption: Common side reactions in 1,2-Bis(2-hydroxyphenoxy)ethane polymerization.
Caption: Troubleshooting logic for polymerization issues.
Technical Support Center: Optimizing Williamson Ether Synthesis of 2,2'-Ethylenedioxydiphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 2,2'-Ethylenedioxydiphenol. Our aim is to facilitate the optimization of reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Williamson ether synthesis of this compound?
The synthesis of this compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is typically achieved through the Williamson ether synthesis. This reaction involves the bis-etherification of catechol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base. The base deprotonates the hydroxyl groups of catechol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the dihaloethane in an SN2 reaction.
Q2: Which base is most suitable for this synthesis?
The choice of base is critical for the successful synthesis of this compound. Aryl ethers are typically synthesized using bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)[1]. Stronger bases like sodium hydride (NaH) can also be used to deprotonate the alcohol, but their high reactivity may lead to side reactions[2]. The selection of the base can significantly impact the reaction rate and the formation of byproducts.
Q3: What are the recommended solvents for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can effectively dissolve the reactants and facilitate the SN2 reaction pathway. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile[1]. The use of such solvents helps to minimize competing elimination reactions[1].
Q4: What are the major potential side reactions and byproducts?
The primary side reactions in the synthesis of this compound include:
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Mono-etherification: Incomplete reaction leading to the formation of 2-(2-haloethoxy)phenol.
-
Polymerization: Intermolecular reactions between the mono-etherified intermediate or catechol and the dihaloethane, resulting in polymeric byproducts.
-
Elimination (E2) reactions: The alkyl halide can undergo elimination in the presence of a strong base, especially at higher temperatures, to form vinyl halides. This is more prevalent with sterically hindered alkyl halides[1].
-
C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Ineffective deprotonation of catechol: The base may be too weak or not used in sufficient quantity. 2. Low reactivity of the alkylating agent: 1,2-dichloroethane can be less reactive than 1,2-dibromoethane. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., KOH or NaH) or increase the stoichiometry of the base. Ensure anhydrous conditions as water can consume the base. 2. Switch to a more reactive alkylating agent like 1,2-dibromoethane. The addition of a catalytic amount of sodium or potassium iodide can enhance the reactivity of alkyl chlorides through the Finkelstein reaction. 3. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. |
| Low yield of the desired bis-ether | 1. Predominance of mono-etherification: Insufficient amount of the dihaloalkane or short reaction time. 2. Formation of polymeric byproducts: High concentration of reactants favors intermolecular reactions. | 1. Use a slight excess of the dihaloalkane and ensure a sufficiently long reaction time. Monitor the reaction progress by TLC or GC to confirm the consumption of the mono-ether intermediate. 2. Employ high-dilution conditions by adding the reactants slowly to a larger volume of solvent. This favors the intramolecular cyclization-like reaction to form the desired product over intermolecular polymerization. |
| Presence of significant elimination byproducts | 1. Reaction temperature is too high. 2. The base is too strong or sterically hindered. | 1. Lower the reaction temperature. A temperature range of 50-100 °C is typical for Williamson ether synthesis[3]. 2. Consider using a milder base like K₂CO₃. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts (mono-ether, polymers). | 1. Unreacted catechol can be removed by washing the organic extract with a dilute aqueous base (e.g., NaOH solution). 2. Recrystallization: This is a powerful technique for purifying solid organic compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble[4][5][6]. Common solvent mixtures for recrystallization include ethanol/water or hexane/ethyl acetate[7]. 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed to separate the desired product from closely related impurities[3]. |
Experimental Protocols
General Protocol for the Synthesis of 1,2-Bis(4-methoxyphenoxy)ethane (An Analogous Compound) [8]
This protocol for a structurally similar compound can be adapted for the synthesis of this compound.
| Parameter | Condition |
| Reactants | 4-methoxyphenol (2 eq.), 1,2-dibromoethane (1 eq.) |
| Base | Anhydrous potassium carbonate (K₂CO₃, ~3.75 eq.) |
| Solvent | Acetonitrile |
| Temperature | 338 K (65 °C) |
| Reaction Time | Stirred overnight |
| Work-up | The reaction mixture was filtered, and the filtrate was evaporated under reduced pressure. |
| Purification | The residue was subjected to flash chromatography on silica gel. |
Note: For the synthesis of this compound, catechol would be used in place of 4-methoxyphenol, and the stoichiometry would need to be adjusted to favor bis-etherification (e.g., 2 equivalents of catechol to 1 equivalent of 1,2-dihaloethane).
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Parameter | General Dialkyl Ethers | Aryl Ethers | Reference |
| Base | NaH, KH, LHMDS, LDA | NaOH, KOH, K₂CO₃, Cs₂CO₃ | [1] |
| Solvent | DMSO, DMF | DMSO, DMF, Acetonitrile | [1] |
| Temperature | 50-100 °C | 50-100 °C | [3] |
| Reaction Time | 1-8 hours | 1-8 hours | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mt.com [mt.com]
- 6. LabXchange [labxchange.org]
- 7. Purification [chem.rochester.edu]
- 8. 1,2-Bis(4-methoxyphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2'-Ethylenedioxydiphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,2'-Ethylenedioxydiphenol.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound, offering systematic approaches to resolve them.
Problem 1: Low Yield After Recrystallization
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and solutions?
Answer:
Low recovery is a frequent challenge in recrystallization. The primary causes and troubleshooting steps are outlined below:
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Excessive Solvent: Using too much solvent is a common reason for low yield, as a significant portion of the product remains dissolved in the mother liquor.
-
Solution: To confirm this, take a small sample of the mother liquor and evaporate it. A significant amount of residue indicates a high concentration of your product. To recover the product, you can reduce the solvent volume by evaporation and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
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Premature Crystallization: If crystallization occurs too rapidly, especially during hot filtration, product can be lost.
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Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your dissolved sample. Adding a slight excess of hot solvent before filtration can also help prevent premature crystal formation.
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for this compound, even at lower temperatures.
-
Solution: Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds like this compound, solvents such as ethanol, toluene, or mixtures like ethanol/water can be effective.[1]
-
Problem 2: Oiling Out During Crystallization
Question: Instead of forming crystals, my this compound is separating as an oil upon cooling. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.
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High Initial Concentration: A highly concentrated solution can lead to oiling out.
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Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to dilute it slightly. Allow the solution to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystal lattice formation.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal formation.
-
Solution: If the crude product contains colored impurities, consider treating the hot solution with activated charcoal before filtration. This can adsorb certain impurities that may be inhibiting crystallization.
-
Problem 3: Presence of Impurities in the Final Product
Question: My purified this compound still shows the presence of impurities when analyzed by HPLC or GC-MS. How can I improve the purity?
Answer:
Achieving high purity often requires careful optimization of the purification strategy. This compound is commonly synthesized via a Williamson ether synthesis from catechol and a 1,2-dihaloethane. Potential impurities can include unreacted starting materials and byproducts from side reactions.
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Incomplete Reaction: Unreacted catechol or 1,2-dihaloethane may remain.
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Solution: Ensure the synthesis reaction goes to completion. Post-synthesis, a wash with a dilute base can help remove unreacted acidic catechol.
-
-
Side Products: Elimination reactions can compete with the desired substitution, leading to alkene impurities.
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Ineffective Recrystallization: The chosen solvent may not effectively differentiate between the product and certain impurities.
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Solution: A multi-step purification approach may be necessary. Consider an initial purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying the purity of phenolic compounds. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. For non-volatile phenolic compounds like this compound, derivatization (e.g., silylation) is often necessary to increase volatility and improve chromatographic performance.[8][9]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: What are the likely impurities in a synthesis of this compound?
A3: The synthesis of this compound is typically a Williamson ether synthesis involving catechol and a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base. Potential impurities include:
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Unreacted Starting Materials: Catechol and the 1,2-dihaloethane.
-
Mono-etherified Product: 2-(2-chloroethoxy)phenol or 2-(2-bromoethoxy)phenol.
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Products of Side Reactions: Due to the basic conditions, elimination reactions can occur, leading to the formation of vinyl halides.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of Phenolic Compounds
| Technique | Principle | Sample Preparation | Pros | Cons |
| HPLC-UV | Separation based on polarity | Simple dissolution in a suitable solvent | Robust, reproducible, good for quantification | May not definitively identify unknown impurities |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Often requires derivatization (e.g., silylation) to increase volatility | Excellent for identification of volatile and semi-volatile impurities | Derivatization adds a step and potential for variability |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Pre-heat a funnel and filter paper with hot solvent. Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry or dry in a vacuum oven.
Protocol 2: General Procedure for HPLC Analysis of this compound
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 275 nm.[7]
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Injection Volume: 10 µL.
-
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Analysis: Inject the sample and a blank (mobile phase) into the HPLC system. Purity can be calculated based on the relative peak areas.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of Bisphenol A bis(2-hydroxypropyl) ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Molecular Weight in Step-Growth Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during step-growth polymerization, with a specific focus on resolving issues related to low molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low molecular weight in step-growth polymerization?
Low molecular weight in step-growth polymerization is a frequent challenge that can arise from several factors during the experimental process. The primary causes are often related to improper stoichiometry, monomer impurities, incomplete reaction, and inefficient removal of condensation byproducts.[1][2][3][4] A systematic approach to troubleshooting is essential to pinpoint the root cause of the issue.
A logical workflow for troubleshooting low molecular weight can be visualized as follows:
References
Technical Support Center: Enhancing the Solubility of 2,2'-Ethylenedioxydiphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 2,2'-Ethylenedioxydiphenol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a chemical compound with the molecular formula C14H14O4.[1][2] It is a white to light yellow crystalline powder. Like many phenolic compounds, its utility in various chemical reactions and biological assays can be limited by its low solubility in aqueous or non-polar organic solvents. Achieving a sufficient concentration in a reaction medium is crucial for efficient reaction kinetics, accurate biological testing, and overall experimental success.
Q2: I am observing poor solubility of this compound in my aqueous reaction buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues in an aqueous medium, consider the following initial steps:
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pH Adjustment: The solubility of phenolic compounds is often pH-dependent. The two hydroxyl groups on this compound can be deprotonated at higher pH values, forming a more soluble phenolate salt. A modest increase in the pH of your buffer may significantly improve solubility.
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Temperature Increase: For many solids, solubility increases with temperature.[3][4] Gently warming the reaction mixture can help dissolve the compound. However, be cautious of potential degradation of this compound or other reaction components at elevated temperatures.
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Use of Co-solvents: Introducing a water-miscible organic solvent can greatly enhance solubility.[5] Common co-solvents for phenolic compounds include ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[6][7]
Q3: Can I use a non-polar organic solvent for my reaction?
A3: The principle of "like dissolves like" suggests that the polarity of the solvent plays a crucial role.[4] While this compound has non-polar aromatic rings, the presence of two hydroxyl groups and two ether linkages gives it a degree of polarity. Therefore, it may exhibit limited solubility in purely non-polar solvents like hexane. Solvents with intermediate polarity or the use of a co-solvent system are often more effective.
Q4: Are there more advanced techniques to improve the solubility of phenolic compounds like this compound?
A4: Yes, several advanced methods can be employed to enhance the solubility of poorly soluble compounds:[8]
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Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to faster dissolution.[4][9]
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Solid Dispersion: This involves dispersing the compound in an inert carrier at the solid state.
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Nanoencapsulation: Encapsulating the compound in nanoscale carriers can improve its stability, solubility, and bioavailability.[10]
Troubleshooting Guides
Issue 1: Precipitate Formation During Reaction
If you observe precipitation of this compound during your experiment, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Incomplete Dissolution at the Start of the Experiment
If this compound does not fully dissolve when preparing your reaction mixture, follow this guide:
| Parameter | Troubleshooting Step | Rationale |
| Solvent Choice | Evaluate the polarity of the solvent. For aqueous media, add a co-solvent. For organic media, try a more polar solvent. | The polarity of this compound requires a solvent with appropriate polarity for effective dissolution. |
| Temperature | Gently heat the mixture while stirring. | Increased kinetic energy can overcome intermolecular forces in the solid, promoting dissolution.[4] |
| pH (Aqueous Media) | If compatible with your reaction, increase the pH of the buffer. | Deprotonation of the phenolic hydroxyl groups increases the compound's polarity and water solubility. |
| Agitation | Ensure vigorous and continuous stirring or sonication. | Mechanical agitation increases the interaction between the solute and solvent molecules.[11] |
| Particle Size | If possible, grind the this compound powder to a finer consistency before adding it to the solvent. | Smaller particles have a larger surface area-to-volume ratio, which can enhance the rate of dissolution.[4][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Prepare a stock solution of a suitable base (e.g., 1 M NaOH).
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Prepare the aqueous reaction buffer at a pH where your reaction is stable.
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Add the desired amount of this compound to the buffer.
-
While stirring, add the base solution dropwise to the mixture.
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Monitor the pH and the dissolution of the solid.
-
Stop adding the base once the solid has dissolved or the desired pH is reached.
-
Caution: Ensure the final pH is compatible with all reaction components and the desired chemical transformation.
Protocol 2: Solubility Enhancement using a Co-solvent
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Select a water-miscible organic co-solvent that is inert to your reaction conditions (e.g., DMSO, ethanol).
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Attempt to dissolve this compound in a small amount of the pure co-solvent first.
-
Once dissolved, add this concentrated solution to the main aqueous reaction medium dropwise with vigorous stirring.
-
Alternatively, prepare a pre-mixed solvent system with a specific ratio of water (or buffer) to the co-solvent and then add this compound.
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Adjust the co-solvent ratio as needed to achieve complete dissolution.
Factors Influencing Solubility
The solubility of this compound is a multifactorial issue. The following diagram illustrates the key factors and their interplay.
Caption: Key factors affecting the solubility of this compound.
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. byjus.com [byjus.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistrytalk.org [chemistrytalk.org]
Technical Support Center: Minimizing Thermal Degradation of Polymers Containing 2,2'-Ethylenedioxydiphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of polymers incorporating the antioxidant 2,2'-Ethylenedioxydiphenol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during experimentation and processing.
Troubleshooting Guides
This section addresses common issues observed during the processing and analysis of polymers stabilized with this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing or Pinking) During Processing | Oxidation of the phenolic antioxidant itself, especially in the presence of nitrogen oxides (NOx) or other atmospheric contaminants.[1][2] | - Ensure an inert processing atmosphere (e.g., nitrogen or argon blanket).- Optimize processing temperature to the lower end of the recommended range.- Consider the use of a secondary antioxidant, such as a phosphite, in conjunction with this compound to protect the primary antioxidant.[3] |
| Reduced Efficacy of the Antioxidant | - Poor dispersion of this compound within the polymer matrix.- Incompatibility with other additives in the formulation.- Insufficient loading concentration for the processing temperature and polymer type.[4] | - Improve mixing and dispersion by optimizing screw design, mixing speed, and residence time during compounding.- Verify the compatibility of all additives in the formulation.- Incrementally increase the loading concentration of the antioxidant and monitor thermal stability via TGA or DSC. |
| Inconsistent Melt Flow Rate (MFR) | Inconsistent thermal degradation due to non-uniform antioxidant distribution or localized overheating.[1] | - Enhance the dispersion of this compound to ensure uniform protection.- Check for hot spots in the extruder and optimize the temperature profile.- Ensure consistent drying of the polymer resin to prevent hydrolytic degradation, which can affect melt viscosity. |
| Surface Defects (e.g., Blooming, Hazing) | Migration of the antioxidant to the surface due to limited solubility or supersaturation in the polymer matrix.[1] | - Ensure the selected concentration of this compound is below its solubility limit in the specific polymer at processing and end-use temperatures.- Consider using a masterbatch for more uniform dispersion and to prevent localized high concentrations. |
| Unexpected Exotherms in DSC Analysis | Oxidative degradation of the polymer, indicating that the antioxidant is either depleted or its activation temperature has been exceeded. | - Perform the DSC analysis under an inert nitrogen atmosphere to isolate thermal from thermo-oxidative degradation.- Conduct an Oxidation Induction Time (OIT) test using DSC to evaluate the effectiveness of the antioxidant under oxidative conditions.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound minimizes thermal degradation?
A1: this compound is a hindered phenolic antioxidant. Its primary mechanism is to act as a radical scavenger.[1][4] During thermal processing, polymer chains can break, forming highly reactive free radicals. These radicals can initiate a chain reaction of degradation. This compound donates a hydrogen atom from its hydroxyl groups to these free radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This effectively terminates the degradation chain reaction.[7]
Q2: How do I determine the optimal concentration of this compound for my polymer formulation?
A2: The optimal concentration depends on the specific polymer, the processing conditions (temperature, shear), and the desired long-term thermal stability. A common approach is to create a series of formulations with varying concentrations of the antioxidant (e.g., 0.05%, 0.1%, 0.25%, 0.5% by weight). These formulations are then evaluated using techniques like Thermogravimetric Analysis (TGA) to determine the onset of degradation and Differential Scanning Calorimetry (DSC) to measure the Oxidation Induction Time (OIT). The optimal concentration will provide the desired thermal stability without negative effects like discoloration or blooming.
Q3: Can this compound be used in combination with other stabilizers?
A3: Yes, it is common practice to use a combination of primary and secondary antioxidants. This compound, as a primary antioxidant (radical scavenger), is often paired with a secondary antioxidant, such as a phosphite or a thioester.[3] Secondary antioxidants work by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This synergistic combination can provide more comprehensive protection against thermal degradation.[3]
Q4: What are the key differences between thermal and thermo-oxidative degradation?
A4: Thermal degradation occurs in the absence of oxygen and is caused solely by high temperatures leading to the scission of polymer chains.[8] Thermo-oxidative degradation occurs in the presence of oxygen and is often more aggressive. The initial free radicals formed by heat react with oxygen to create peroxy radicals, which then propagate the degradation chain reaction more rapidly.[4] It is crucial to use an inert atmosphere during thermal analysis (like TGA and DSC) to differentiate between these two mechanisms.
Q5: How can I assess the long-term thermal stability of my polymer formulation containing this compound?
A5: Long-term thermal stability can be assessed through accelerated aging studies. This involves exposing the polymer samples to elevated temperatures (below the melting or processing temperature) for extended periods. The degradation can be monitored by periodically measuring changes in mechanical properties (e.g., tensile strength, elongation), molecular weight (e.g., via gel permeation chromatography), and color. Additionally, Oxidation Induction Time (OIT) measurements by DSC can provide a relative measure of the long-term oxidative stability.[5][6]
Quantitative Data Presentation
The following tables provide illustrative data on the effect of this compound on the thermal stability of a representative polymer, such as polycarbonate.
Table 1: Thermogravimetric Analysis (TGA) Data
| Formulation | Onset of Degradation (Tonset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at 10% Weight Loss (T10%) (°C) |
| Polycarbonate (no antioxidant) | 380 | 405 | 420 |
| Polycarbonate + 0.1% this compound | 410 | 435 | 450 |
| Polycarbonate + 0.25% this compound | 425 | 450 | 465 |
Table 2: Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)
| Formulation | OIT at 200°C (minutes) |
| Polycarbonate (no antioxidant) | < 1 |
| Polycarbonate + 0.1% this compound | 15 |
| Polycarbonate + 0.25% this compound | 35 |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Onset of Degradation
Objective: To determine the temperature at which significant thermal degradation begins for a polymer formulation containing this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polymer sample (5-10 mg)
-
TGA sample pans (aluminum or platinum)
-
High-purity nitrogen gas
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the polymer sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Program the TGA to heat the sample from room temperature (e.g., 30°C) to a final temperature well above the expected degradation point (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation (Tonset), often calculated as the intersection of the baseline tangent and the tangent of the steepest weight loss slope. Also, record the temperatures at 5% (T5%) and 10% (T10%) weight loss for comparison.
Protocol 2: Differential Scanning Calorimetry (DSC) for Determining Oxidation Induction Time (OIT)
Objective: To evaluate the effectiveness of this compound in preventing thermo-oxidative degradation.[5][6]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample (5-10 mg)
-
DSC sample pans (aluminum, open or with a pinhole lid)
-
High-purity nitrogen and oxygen gas
Procedure:
-
Tare the DSC sample pan.
-
Accurately weigh 5-10 mg of the polymer sample into the pan. It is recommended to use a thin film or a sample with a large surface area.
-
Place the sample pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heat the sample under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C) at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Visualizations
Caption: Mechanism of action for this compound as a free radical scavenger.
Caption: Workflow for evaluating the thermal stability of polymers with this compound.
References
- 1. usmasterbatch.com [usmasterbatch.com]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
Technical Support Center: Resolving Peak Tailing for 2,2'-Ethylenedioxydiphenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of 2,2'-Ethylenedioxydiphenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where the peak asymmetry is greater than one, resulting in a drawn-out trailing edge.[1] For a compound like this compound, which contains two phenolic hydroxyl groups, this can be a significant problem. Peak tailing can lead to inaccurate integration and quantification, reduced sensitivity, and poor resolution from adjacent peaks in the chromatogram.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for phenolic compounds like this compound are:
-
Secondary Silanol Interactions: The phenolic hydroxyl groups can interact with residual silanol groups on the surface of silica-based HPLC columns, causing a secondary, undesirable retention mechanism that leads to tailing.[3]
-
Inappropriate Mobile Phase pH: As this compound is an acidic compound, the pH of the mobile phase is critical. If the pH is close to the pKa of the phenolic groups, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[4]
-
Column Contamination and Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that cause peak tailing.[2]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in asymmetrical peaks.
-
Extra-Column Effects: Excessive dead volume in the HPLC system, such as from long tubing or poorly made connections, can contribute to peak broadening and tailing.[5]
Q3: How can I prevent secondary silanol interactions when analyzing this compound?
A3: To minimize unwanted interactions with silanol groups, consider the following:
-
Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that has been thoroughly end-capped. This process chemically derivatizes most of the residual silanol groups, reducing their ability to interact with your analyte.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing their interaction with the phenolic hydroxyls of your compound.[2]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, though this is less common with modern columns.
Q4: What is the optimal mobile phase pH for analyzing this compound?
Q5: Can my sample preparation be causing peak tailing?
A5: Yes, improper sample preparation can contribute to peak tailing. Be mindful of the following:
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If you must use a stronger solvent, keep the injection volume as small as possible to minimize peak distortion.
-
Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting. If the peak shape improves, you have identified the issue.
-
Sample Cleanliness: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection. This will prevent clogging of the column frit, which can cause peak distortion.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Bisphenols (Structurally Similar to this compound)
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.2 µm, 2.1 x 50 mm[7] | C18, 3 µm, 2.1 x 100 mm[8] |
| Mobile Phase | 65:35 Water:Acetonitrile + 0.1% Formic Acid[7] | Methanol:Water (gradient) |
| Flow Rate | 0.2 mL/min[7] | 0.2 mL/min[8] |
| Detection | UV at 275 nm[7] | Electrochemical Detector[8] |
| Injection Volume | 2.0 µL[7] | 10 µL[8] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.
-
Disconnect the Column from the Detector: This prevents any dislodged contaminants from entering the detector flow cell.
-
Initial Flush: Flush the column with your mobile phase without the buffer (e.g., the water/organic solvent mixture) for 20-30 column volumes.
-
Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a C18 column is:
-
100% Water (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
-
Re-equilibration: Re-equilibrate the column with your initial mobile phase until a stable baseline is achieved. This may take 20-30 column volumes or more.
Protocol 2: Mobile Phase pH Optimization
To determine the optimal pH for your analysis of this compound:
-
Prepare a Series of Mobile Phases: Prepare several batches of your aqueous mobile phase, each with a slightly different pH. For example, you could prepare solutions at pH 2.5, 3.0, 3.5, and 4.0 using dilute formic or phosphoric acid.
-
Equilibrate the System: For each mobile phase, thoroughly equilibrate the HPLC system until the baseline is stable.
-
Inject the Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak shape (asymmetry factor) obtained at each pH. Select the pH that provides the most symmetrical peak.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Chemical interactions leading to peak tailing.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2,2'-Ethylenedioxydiphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Ethylenedioxydiphenol and related phenolic compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in this field: catalyst deactivation. My aim is to equip you with the knowledge to diagnose, mitigate, and resolve these issues, ensuring the efficiency and success of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific problems you might encounter during your reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Rapid Decline in Catalytic Activity and Product Yield
Question: I'm observing a sharp drop in my reaction rate and product yield early in the process. What could be the primary cause and how can I fix it?
Answer: A rapid loss of activity, especially when using heterogeneous catalysts, often points to fouling or coking . In reactions involving phenolic compounds like this compound, these molecules or their reaction intermediates can polymerize on the catalyst surface.[1][2][3] This process forms carbonaceous deposits, commonly referred to as "coke," which physically block the active sites of the catalyst.[1][2][4]
Causality Explained: Phenolic compounds are prone to oxidation and polymerization, especially at elevated temperatures. The catalyst's active sites, designed to facilitate the desired reaction, can inadvertently promote these side reactions, leading to the formation of heavy, insoluble organic molecules that adhere to the surface.
Troubleshooting Protocol:
-
Confirmation of Coking/Fouling:
-
Visual Inspection: A noticeable change in the catalyst's color (e.g., darkening) can be an initial indicator.
-
Thermogravimetric Analysis (TGA): Analyze a sample of the spent catalyst. A significant weight loss at temperatures corresponding to the combustion of organic matter confirms the presence of coke.
-
Surface Area Analysis (BET): A decrease in the catalyst's surface area compared to the fresh catalyst suggests that pores are being blocked.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for your target transformation, can reduce the rate of polymerization reactions.
-
Solvent Selection: Employing a solvent that can effectively dissolve potential coke precursors might prevent their deposition on the catalyst surface.
-
Feedstock Purification: Ensure your this compound and other reactants are free from impurities that could act as coke promoters.
-
-
Catalyst Regeneration:
-
Oxidative Treatment: A common method for removing coke is controlled combustion (calcination) in the presence of a dilute oxygen stream.[5] The temperature must be carefully controlled to burn off the carbon deposits without thermally degrading the catalyst itself.[6]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove soluble oligomeric species before they fully convert to hard coke.[7]
-
Issue 2: Gradual but Consistent Loss of Catalyst Selectivity
Question: My catalyst's activity is relatively stable, but I'm seeing a gradual decrease in selectivity towards my desired product, with an increase in byproducts. What's happening?
Answer: This scenario often indicates catalyst poisoning . Poisoning is a chemical deactivation mechanism where molecules in the reaction mixture strongly adsorb to the active sites, rendering them inactive or altering their electronic properties.[4][8][9] Unlike fouling, poisoning can occur with even trace amounts of certain impurities.
Causality Explained: In reactions with phenolic compounds, potential poisons can include sulfur, nitrogen, or halogen-containing impurities in the reactants or solvents.[3][8] These heteroatoms can have a strong affinity for metal-based catalysts (e.g., Pd, Pt, Ni) and can irreversibly bind to the active metal sites.[10]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing catalyst poisoning.
Detailed Steps:
-
Impurity Analysis:
-
Utilize analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities in your this compound, other reactants, and solvents.
-
-
Purification:
-
If poisons are identified, implement appropriate purification steps for your starting materials. This could involve distillation, recrystallization, or passing them through a bed of adsorbents.
-
-
Guard Beds:
-
Consider placing a "guard bed" of a sacrificial, high-surface-area material upstream of your main catalyst bed.[7] This bed will adsorb poisons before they reach your primary catalyst.
-
-
Catalyst Modification:
-
In some cases, the catalyst itself can be modified to be more resistant to specific poisons. This is an advanced strategy that may involve altering the support material or adding promoters.
-
Issue 3: Irreversible Catalyst Deactivation Under High-Temperature Conditions
Question: After running my reaction at a high temperature, my catalyst's activity cannot be restored by regeneration. What is the likely cause?
Answer: At elevated temperatures, catalysts can undergo thermal degradation or sintering .[4][6] Sintering is the process where the small, highly dispersed active particles on a catalyst support migrate and agglomerate into larger crystals. This leads to a significant and often irreversible loss of active surface area.[6]
Causality Explained: High temperatures provide the energy for atoms of the active phase (e.g., metal nanoparticles) to become mobile on the support surface. This mobility allows them to coalesce, minimizing their surface energy but also drastically reducing the number of active sites available to the reactants.
Quantitative Impact of Sintering on Active Surface Area:
| Catalyst State | Average Particle Size | Relative Active Surface Area |
| Fresh Catalyst | 3 nm | 100% |
| Sintered Catalyst | 15 nm | ~20% |
Note: This is an illustrative example. The actual impact depends on particle geometry.
Prevention and Characterization:
-
Operate Within Recommended Temperature Limits: Adhere to the manufacturer's or literature-recommended operating temperatures for your catalyst.
-
Characterization of Spent Catalyst:
-
Transmission Electron Microscopy (TEM): This technique can directly visualize the size and distribution of the active particles on the catalyst support, allowing for a direct comparison between fresh and spent samples.
-
X-ray Diffraction (XRD): An increase in the crystallite size of the active phase can be determined by the sharpening of diffraction peaks.
-
Chemisorption: Techniques like CO or H₂ chemisorption can quantify the number of active sites, with a decrease indicating sintering.
-
-
Catalyst Design for Thermal Stability:
-
Choose a catalyst with a thermally stable support material.
-
Some catalysts are designed with promoters that can anchor the active particles and inhibit their migration.
-
Frequently Asked Questions (FAQs)
Q1: Can the reaction products themselves cause catalyst deactivation?
A1: Yes. In some cases, the desired products or intermediates can be more reactive than the initial reactants and can lead to catalyst deactivation. For instance, in the oxidation of phenolic compounds, intermediate products can be more prone to polymerization than the starting phenol itself, contributing to coking.[11] Additionally, acidic byproducts can lead to the leaching of active metal components from the catalyst support.[12][13]
Q2: How can I distinguish between reversible and irreversible deactivation?
A2: The key is to attempt a regeneration procedure. If the catalyst's activity can be fully or partially restored through a process like calcination to remove coke, the deactivation was likely reversible (e.g., fouling). If the activity remains low after regeneration, the deactivation is likely irreversible, pointing towards mechanisms like sintering or severe poisoning.
Q3: Are there any in-situ methods to monitor catalyst deactivation during a reaction?
A3: Advanced techniques like in situ X-ray Absorption Spectroscopy (XAS) can provide real-time information on the oxidation state and coordination environment of the active metal in a catalyst.[14] This can help in understanding the deactivation mechanism as it happens. For process monitoring, tracking changes in product distribution over time with online chromatography can also provide early warnings of catalyst deactivation.
Q4: Can the choice of catalyst support influence deactivation?
A4: Absolutely. The support can play a crucial role in catalyst stability. For example, a support with strong metal-support interactions can help to prevent sintering by anchoring the active metal particles. The acidity or basicity of the support can also influence the reaction pathway and potentially mitigate the formation of coke precursors.
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Characterization
This protocol is used to determine the amount and nature of carbonaceous deposits on a spent catalyst.
-
Place a known weight (e.g., 50-100 mg) of the spent catalyst in a quartz tube reactor.
-
Heat the sample in an inert gas (e.g., He or Ar) to a desired starting temperature (e.g., 100 °C) to remove any adsorbed water.
-
Switch to a flowing gas mixture of dilute oxygen in an inert gas (e.g., 5% O₂ in He) at a controlled flow rate.
-
Increase the temperature of the catalyst at a constant rate (e.g., 10 °C/min).
-
Monitor the effluent gas stream with a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of CO₂ produced.
-
The temperature at which CO₂ peaks are observed provides information about the nature of the coke (more stable, graphitic coke combusts at higher temperatures). The integrated area of the CO₂ peak is proportional to the total amount of coke.
Catalyst Deactivation Mechanisms
Caption: Primary mechanisms of catalyst deactivation.
References
- 1. Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. catalysis-conferences.com [catalysis-conferences.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Oxidation of Phenolic Compounds with Photosensitizing Catalysts Incorporated into Chitosan | MDPI [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing viscosity issues during polymerization of 2,2'-Ethylenedioxydiphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity issues during the polymerization of 2,2'-Ethylenedioxydiphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpectedly high viscosity during the polymerization of this compound?
A1: High viscosity during the polymerization of this compound can stem from several factors, primarily related to the formation of high molecular weight polymer chains or extensive chain branching. Key contributors include:
-
High Monomer Concentration: A higher concentration of monomers can lead to a faster polymerization rate and the formation of longer polymer chains, thus increasing viscosity.
-
Inadequate Temperature Control: The polymerization of phenolic compounds is often temperature-sensitive. Elevated temperatures can accelerate the reaction rate, leading to higher molecular weight polymers and increased viscosity. Conversely, for some systems, higher temperatures can decrease viscosity.[1]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in controlling the viscosity of the polymerization medium. A solvent that is a poor solvent for the resulting polymer can lead to chain coiling and intermolecular interactions that increase viscosity.[2][3]
-
Absence or Insufficient Amount of a Chain Transfer Agent: Chain transfer agents are used to control the molecular weight of polymers by terminating growing chains and initiating new ones.[][5] Their absence can result in the formation of very long polymer chains and, consequently, high viscosity.
Q2: How does the polymerization method for this compound affect viscosity?
A2: The polymerization method significantly influences the resulting polymer's molecular weight and structure, which in turn dictates the viscosity. For this compound, common methods include:
-
Oxidative Polymerization: This method often uses a catalyst, such as a copper-amine complex or an enzyme like peroxidase, to couple the phenolic units.[6][7][8] The choice of catalyst and oxidant concentration can affect the degree of polymerization and branching, thereby influencing viscosity.
-
Polycondensation with a Dihaloalkane: Reacting the diphenol with a dihaloalkane in the presence of a base is a common method for synthesizing polyethers. The stoichiometry of the reactants is critical in controlling the molecular weight and, therefore, the viscosity.
Q3: Can impurities in the this compound monomer affect the polymerization viscosity?
A3: Yes, impurities can have a significant impact. Impurities with more than two reactive sites can act as cross-linking agents, leading to the formation of a polymer network and a rapid, uncontrolled increase in viscosity, potentially leading to gelation. Conversely, monofunctional impurities can act as chain terminators, reducing the average molecular weight and lowering the viscosity. It is crucial to use a high-purity monomer for reproducible results.
Troubleshooting Guide
Issue: The viscosity of the polymerization reaction for this compound is too high to stir or process.
Below is a step-by-step guide to troubleshoot and mitigate high viscosity issues.
References
- 1. Troubleshooting I Viscosity Difference | ACTEGA EMEA [actega.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 2,2'-Ethylenedioxydiphenol and Bisphenol A (BPA) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and toxicological properties of 2,2'-Ethylenedioxydiphenol and the well-studied compound, Bisphenol A (BPA). This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of these compounds. While extensive data is available for BPA, there is a notable lack of publicly accessible experimental data on the biological and toxicological properties of this compound. The information presented for BPA, including experimental protocols and signaling pathways, can serve as a benchmark for the evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Bisphenol A is presented in Table 1.
| Property | This compound | Bisphenol A (BPA) |
| Chemical Structure | ||
| CAS Number | 20115-81-5 | 80-05-7 |
| Molecular Formula | C14H14O4[1] | C15H16O2[2] |
| Molecular Weight | 246.26 g/mol [1] | 228.29 g/mol |
| Appearance | White to light yellow to light orange powder to crystal | Colorless solid[2] |
| Solubility | No data available | Soluble in organic solvents, poorly soluble in water[2] |
| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol[1] | 4,4'-(propane-2,2-diyl)diphenol |
Comparative Biological and Toxicological Data
The following table summarizes the available biological and toxicological information for both compounds. It is important to note the significant data gap for this compound.
| Parameter | This compound | Bisphenol A (BPA) |
| Estrogenic Activity | No experimental data found. | Weak estrogenic activity. Binds to estrogen receptors α and β (ERα and ERβ)[3][4]. |
| Receptor Binding Affinity | No experimental data found. | Lower affinity for ERα and ERβ compared to 17β-estradiol[3]. |
| In Vitro Assays | No data found for estrogen receptor binding, cell proliferation (e.g., MCF-7), or reporter gene assays. | Induces proliferation of estrogen-sensitive cells (e.g., MCF-7)[5]. Activates estrogen response elements (EREs) in reporter gene assays[6]. |
| In Vivo Assays | No data found for uterotrophic or other in vivo estrogenicity assays. | Positive in the uterotrophic assay, causing an increase in uterine weight in rodents[7][8]. |
| Toxicity Profile | Causes skin irritation and serious eye irritation[1]. | Endocrine disruptor. Potential reproductive and developmental toxicant. |
| Signaling Pathways | No data available. | Interacts with genomic and non-genomic estrogen signaling pathways. Can activate pathways such as MAPK and PI3K/AKT[4][5][9][10]. |
Estrogenic Signaling Pathway of Bisphenol A
BPA exerts its estrogenic effects through multiple signaling pathways. The primary mechanism involves its interaction with estrogen receptors, leading to genomic and non-genomic effects.
Experimental Protocols
Detailed methodologies for key experiments to assess estrogenic activity are provided below. These protocols are standard and can be adapted for testing this compound.
Estrogen Receptor (ER) Binding Assay
This assay determines the ability of a test compound to bind to the estrogen receptor.
Objective: To quantify the binding affinity of a test compound to ERα and ERβ.
Methodology:
-
Receptor Preparation: Human recombinant ERα or ERβ is used.
-
Radioligand: A known concentration of a radiolabeled estrogen, typically [3H]17β-estradiol, is used.
-
Competitive Binding: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., BPA or this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This is used to calculate the relative binding affinity (RBA) compared to 17β-estradiol.[11][12][13]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.[14][15][16][17][18]
Objective: To determine if a test compound can induce proliferation of MCF-7 cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into multi-well plates.
-
Treatment: After attachment, cells are treated with various concentrations of the test compound (e.g., BPA or this compound). 17β-estradiol is used as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell number is determined using methods such as sulforhodamine B (SRB) assay, crystal violet staining, or by direct cell counting.
-
Data Analysis: The proliferative effect (PE) is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. The relative proliferative potency (RPP) is determined by comparing the EC50 (concentration that induces 50% of the maximal response) of the test compound to that of 17β-estradiol.
Uterotrophic Assay
This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in rodents.[7][8][19][20][21]
Objective: To determine the estrogenic or anti-estrogenic activity of a test compound in a living organism.
Methodology:
-
Animal Model: Immature or ovariectomized adult female rats or mice are used. Ovariectomy removes the endogenous source of estrogen.
-
Dosing: The animals are administered the test compound (e.g., BPA or this compound) daily for a period of 3 to 7 days. Dosing can be via oral gavage or subcutaneous injection. A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Conclusion
A comprehensive comparison of this compound and Bisphenol A is currently hindered by the lack of experimental data on the biological activities of this compound. While BPA is a well-characterized endocrine disruptor with weak estrogenic properties, the potential for similar activity in this compound remains unknown. The provided experimental protocols offer a standardized framework for generating the necessary data to enable a thorough and objective comparison. Future research focusing on the estrogenic and toxicological properties of this compound is crucial for a complete risk assessment and to understand its potential as a BPA alternative.
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. epa.gov [epa.gov]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Navigating the Landscape of BPA Alternatives: A Comparative Analysis of 2,2'-Ethylenedioxydiphenol, BPS, and BPF
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance and safety of Bisphenol A (BPA) alternatives. This report synthesizes available experimental data on 2,2'-Ethylenedioxydiphenol, Bisphenol S (BPS), and Bisphenol F (BPF), highlighting a critical data gap for this compound.
The widespread use of Bisphenol A (BPA) in consumer products and its classification as an endocrine-disrupting chemical have spurred the search for safer alternatives. Among the numerous substitutes that have emerged, Bisphenol S (BPS) and Bisphenol F (BPF) have seen increased use. This guide provides a comparative analysis of these two prominent alternatives and includes this compound, a compound of interest in this context.
It is imperative to note that while extensive research has been conducted on the biological activities of BPS and BPF, a comprehensive search of the scientific literature reveals a significant lack of publicly available experimental data on the endocrine-disrupting properties of this compound. Therefore, a direct, data-driven comparison of its performance and safety profile with BPS and BPF is not possible at this time. This absence of data underscores a critical knowledge gap that warrants further investigation to ensure the safety of any potential BPA substitutes.
Comparative Analysis of BPS and BPF
BPS and BPF are structurally similar to BPA and are utilized in a variety of applications, including thermal paper, plastics, and epoxy resins.[1][2] However, a growing body of evidence suggests that these alternatives may not be inert and can exhibit endocrine-disrupting activities comparable to, and in some cases greater than, BPA.[3][4]
Endocrine-Disrupting Activities
Numerous in vitro and in vivo studies have demonstrated that both BPS and BPF possess estrogenic, anti-estrogenic, androgenic, and anti-androgenic properties.[5][6] Their hormonal activities are often in the same order of magnitude as BPA.[5] Concerns have been raised that the widespread replacement of BPA with BPS and BPF may represent a case of "regrettable substitution," where a known hazardous chemical is replaced by another with a similar or uncharacterized risk profile.
Table 1: Summary of In Vitro Estrogenic and Androgenic Activity of BPS and BPF
| Compound | Estrogen Receptor α (ERα) Agonism | Estrogen Receptor β (ERβ) Agonism | Androgen Receptor (AR) Antagonism | Thyroid Hormone Activity | Reference |
| Bisphenol S (BPS) | Weak agonist | Agonist | Antagonist | Disruptive | [5][7][8] |
| Bisphenol F (BPF) | Agonist | Agonist | Antagonist | Disruptive | [5][8] |
| Bisphenol A (BPA) | Agonist | Agonist | Antagonist | Disruptive | [5][7][8] |
Note: The potencies and specific effects can vary depending on the experimental model and conditions.
Signaling Pathways and Experimental Workflows
The endocrine-disrupting effects of BPS and BPF are primarily mediated through their interaction with nuclear receptors, such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR). This interaction can trigger a cascade of cellular events, leading to altered gene expression and physiological responses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bisphenol A and its analogs: Do their metabolites have endocrine activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 2,2'-Ethylenedioxydiphenol and Other Phenolic Compounds in Water
For Researchers, Scientists, and Drug Development Professionals
The monitoring of phenolic compounds in water sources is of paramount importance due to their potential environmental impact and health effects. 2,2'-Ethylenedioxydiphenol, a member of the bisphenol family, is one such compound of interest. This guide provides a comparative overview of established analytical methodologies that can be validated for the sensitive and accurate detection of this compound in aqueous matrices. While a standardized method for this specific analyte is not widely documented, the principles and protocols for similar phenolic compounds are well-established and readily adaptable.
This document will compare two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their performance characteristics, experimental protocols, and the necessary steps for method validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the analysis of phenolic compounds using GC-MS and HPLC-based methods. These values serve as a benchmark for the validation of a method for this compound.
Table 1: Comparison of Performance Characteristics for Phenolic Compound Analysis
| Parameter | GC-MS (based on EPA Method 528 for Phenols) | HPLC with UV/Fluorescence/MS Detection (for Bisphenols) |
| Limit of Detection (LOD) | 0.04 - 0.6 µg/L[1] | 0.058 - 0.1 µg/L[2][3] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | 0.46 pg/mL (with MS detection)[3] |
| **Linearity (R²) ** | > 0.99 | > 0.999[2][3] |
| Accuracy (Recovery) | 51.7% - 117.3%[1] | 88.19% - 99.56%[2] |
| Precision (RSD) | 3.1% - 7.4%[1] | < 3.00%[2] |
| Applicable Concentration Range | 0.1 - 15 µg/L[4] | 5.0 - 1000.0 µg/L[2] |
Table 2: Typical Instrumental Parameters
| Parameter | GC-MS | HPLC |
| Column | Restek Rxi®-5sil MS 30m x 0.25mm x 0.25 µm[5] | Cogent Bidentate C18™, 2.2µm, 120Å, 2.1 x 50mm[6] or Hypersil BDS C18, 5 µm, 2.1 mm × 150 mm[7] |
| Injection Volume | 1 µL (splitless)[5] | 2.0 µL[6] or 10 µL[7] |
| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min[5] | 65:35 DI Water/Acetonitrile with 0.1% Formic Acid[6] or 40% water and 60% methanol[7] |
| Flow Rate | 1.0 mL/min[5] | 0.2 mL/min[6] or 0.3 mL/min[7] |
| Detector | Mass Spectrometer (MS)[4][5][8] | UV @ 275nm[6], Fluorescence[3][9], or Mass Spectrometer (MS)[7][9] |
| Derivatization | Often required for polar analytes | Generally not required |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. The following sections outline the methodologies for sample preparation and analysis.
Sample Preparation: Solid Phase Extraction (SPE)
SPE is a common and effective technique for the extraction and pre-concentration of phenolic compounds from water samples.[1][4][5]
Objective: To isolate and concentrate analytes from the water matrix and remove potential interferences.
Materials:
-
1 L water sample
-
Sodium sulfite
-
6 N Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
SPE cartridges (e.g., C18 or HLB)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Dechlorination: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite to the 1 L water sample and mix until dissolved.[4][5]
-
Acidification: Acidify the sample to a pH ≤ 2 with 6 N HCl.[4][5]
-
Cartridge Conditioning:
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After sample loading, dry the cartridge under a full vacuum for 15 minutes to remove residual water.[5]
-
Elution: Elute the trapped analytes from the cartridge with 5 mL of DCM, followed by a rinse of the sample bottle with 10 mL of DCM which is then passed through the cartridge.[5]
-
Concentration: Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.[5]
-
Reconstitution: Add internal standards and adjust the final volume to 1 mL with the appropriate solvent for the subsequent analysis (e.g., DCM for GC-MS, mobile phase for HPLC).[5]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the principles of EPA Method 528 for the analysis of phenols in drinking water.[4][5][8]
Objective: To separate, identify, and quantify phenolic compounds in the prepared sample extract.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column: e.g., Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) with a 10 m guard column[5]
-
Injector: Splitless injector
Procedure:
-
GC-MS Conditions:
-
Injector Temperature: 200°C[5]
-
Injection Volume: 1 µL, splitless[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 6 min; ramp at 8°C/min to 250°C.[5]
-
MS Transfer Line Temperature: 300°C[8]
-
MS Mode: Full Scan (e.g., 45–350 amu)[5] or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Calibration: Prepare a series of calibration standards of the target analyte (this compound) in the final solvent. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Data Analysis: Identify the target analyte by its retention time and mass spectrum. Quantify the analyte using the calibration curve.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is based on established protocols for the analysis of bisphenols.[6][7]
Objective: To separate, identify, and quantify phenolic compounds, which are often amenable to HPLC without derivatization.
Instrumentation:
-
HPLC system with a suitable detector (UV, Fluorescence, or MS)
-
Analytical column: e.g., C18 column (e.g., 2.1 x 50mm, 2.2µm)[6]
-
Autosampler
Procedure:
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution. A typical mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[6] For example, 65:35 DI Water/Acetonitrile with 0.1% Formic Acid.[6]
-
Flow Rate: 0.2 mL/min[6]
-
Injection Volume: 2.0 µL[6]
-
Column Temperature: 30°C[7]
-
Detection:
-
-
Calibration: Prepare a series of calibration standards in the mobile phase. Analyze these to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Data Analysis: Identify the analyte by its retention time and, if using MS, its mass-to-charge ratio. Quantify using the calibration curve.
Mandatory Visualizations
Experimental and Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for a target analyte like this compound.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway Context: Endocrine Disruption by Phenolic Compounds
Many phenolic compounds, including some bisphenols, are known to be endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems. The diagram below illustrates a simplified signaling pathway for estrogen and how an EDC can interfere with it.
Caption: Estrogen Receptor Signaling and EDC Interference.
References
- 1. [Determination of 18 phenolic compounds in water by gas chromatography-tandem mass spectrometry coupled with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. pjoes.com [pjoes.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of Bisphenol A by HPLC [eag.com]
Comparative study of polymers synthesized from different bisphenol analogs
A Comparative Guide to Polymers Synthesized from Bisphenol Analogs
The versatility of polymers derived from bisphenol monomers has established them as a cornerstone in the world of engineering plastics, with applications ranging from optical lenses and electronic components to food containers and medical devices.[1][2][3] Bisphenol A (BPA) has traditionally been the most common building block for polycarbonates and epoxy resins due to the excellent mechanical and thermal properties it imparts.[2][4] However, growing concerns over the endocrine-disrupting potential of BPA have catalyzed extensive research into alternative bisphenol analogs.[4][5]
This guide provides a comparative analysis of polymers synthesized from various bisphenol analogs, focusing on the influence of the monomer's chemical structure on the final polymer's thermal and mechanical properties. The data presented is intended to assist researchers and material scientists in selecting appropriate monomers for specific performance requirements, particularly in the development of high-performance, BPA-free materials.
Comparative Performance Data
The substitution of the isopropylidene group in Bisphenol A with other functional groups significantly alters the resulting polymer's characteristics. Analogs such as Bisphenol S (BPS), with its rigid sulfone group, and 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), containing a bulky cardo fluorene ring, are prime examples of how molecular architecture can be tuned to achieve desired properties like higher thermal stability or improved solubility.
Table 1: Thermal Properties of Polyarylates from Different Bisphenol Analogs
| Bisphenol Analogs Used | Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
|---|---|---|---|
| BHPF / BPB | Polyarylate Copolymer | 199.3 - 215.0 | 464.6 - 489.4 |
| BPA / BPS | Random Polyarylate | Not specified | ~475 (similar for block & random) |
| BPA / BPS | Block Polyarylate | Lower than random copolymer | ~475 (similar for block & random) |
Data sourced from references[6][7]. Td5% values are under a Nitrogen atmosphere.
Table 2: Mechanical Properties of BHPF-BPB Based Polyarylate Copolymers
| Property | Value Range |
|---|---|
| Tensile Strength | 53.21 - 61.23 MPa |
| Young's Modulus | 1479.66 - 1867.23 MPa |
| Elongation at Break | 19.5% - 30.1% |
Data sourced from reference[6]. These properties indicate high tensile strength suitable for engineering plastics.
Table 3: Thermal Properties of Polycarbonates from Different Bisphenol Analogs
| Bisphenol Analogs Used | Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
|---|---|---|---|
| BPA / BHPF | Polycarbonate Copolymer | 63 - 70 higher than BPA-PC | 100 - 105 higher than BPA-PC |
| Bio-based Bisphenols | Polycarbonate | Up to 156 | Up to 383 |
| BPA (Control) | Polycarbonate | ~150 | ~350 (varies with MW) |
Data sourced from references[1][2][8][9]. Bio-based polycarbonates show potential for high thermal stability.
Visualizing Workflows and Relationships
To understand the process of developing and evaluating these polymers, the following workflow diagram illustrates the key stages from synthesis to characterization.
The chemical structure of the bisphenol analog directly dictates the macroscopic properties of the resulting polymer. The diagram below illustrates these key structure-property relationships.
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate comparison of polymer properties. Below are protocols for key synthesis and characterization techniques.
Synthesis: Interfacial Polycondensation of Polyarylates
This method is widely used for synthesizing polyarylates at low temperatures.[10]
-
Monomer Solution Preparation: A stoichiometric amount of two or more bisphenol analogs (e.g., Bisphenol S and Bisphenol A) is dissolved in an aqueous alkaline solution (e.g., NaOH and water). A phase-transfer catalyst, such as benzyltriethylammonium chloride, is added to the solution.
-
Acid Chloride Solution Preparation: Terephthaloyl chloride and/or isophthaloyl chloride are dissolved in an immiscible organic solvent, such as dichloromethane (DCM).
-
Polycondensation Reaction: The acid chloride solution is slowly added to the vigorously stirred bisphenol solution at a controlled temperature (e.g., 6–10 °C). High-speed stirring (e.g., 1500 rpm) is crucial to create a large interfacial area for the reaction.[10]
-
Polymer Precipitation and Purification: After several hours (e.g., 9 hours), the reaction mixture is poured into a non-solvent like methanol to precipitate the polymer.[10]
-
Washing and Drying: The collected polymer precipitate is then re-dissolved in DCM, re-precipitated in methanol to remove unreacted monomers and oligomers, filtered, and finally dried in a vacuum oven at 60 °C for 24 hours.[10]
Thermal Characterization: Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions of a polymer, most notably the glass transition temperature (Tg).[11][12]
-
Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Scan: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, it is first heated from room temperature to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min).[11]
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.[11]
Thermal Characterization: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9][13]
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
Instrument Setup: The analysis is conducted under a controlled atmosphere, usually inert (nitrogen) or oxidative (air), at a specified flow rate.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The temperature at which 5% weight loss occurs (Td5%) is recorded as a measure of the onset of thermal decomposition.
Mechanical Characterization: Tensile Testing
Tensile testing provides crucial information about a material's strength, stiffness, and ductility.[14][15]
-
Specimen Preparation: Polymer films are cast from a solution (e.g., in chloroform or DCM) and dried thoroughly. The films are then cut into a standard "dog-bone" shape according to ASTM D638 specifications.[16][17]
-
Measurement: The thickness and width of the gauge section of each specimen are measured precisely using a caliper.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. The test is conducted at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[18]
-
Data Analysis: A stress-strain curve is generated from the load and displacement data. Key properties such as Tensile Strength (maximum stress), Young's Modulus (slope of the initial linear region), and Elongation at Break are calculated.[16]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Reaction strategies of bisphenol A derivatives to regulate the microstructure of polyarylates: synthesis of bisphenol S/bisphenol A random polyarylates and block polyarylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reaction strategies of bisphenol A derivatives to regulate the microstructure of polyarylates: synthesis of bisphenol S/bisphenol A random polyarylates and block polyarylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. r-techmaterials.com [r-techmaterials.com]
- 13. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 14. 3 Essential Types of Mechanical Testing for Polymer Development - TA Instruments [tainstruments.com]
- 15. azom.com [azom.com]
- 16. mse.iastate.edu [mse.iastate.edu]
- 17. Tensile Test Methods for Metals, Plastics, and Polymers Explained [prestogroup.com]
- 18. scribd.com [scribd.com]
Comparative Analysis of Endocrine Disrupting Effects: 2,2'-Ethylenedioxydiphenol vs. Estradiol
A comprehensive comparison of the endocrine-disrupting potential of 2,2'-Ethylenedioxydiphenol (EDDP) relative to the endogenous hormone 17β-estradiol cannot be provided at this time due to a lack of available scientific literature and experimental data on the endocrine-disrupting properties of EDDP.
Intensive searches of scientific databases and literature have not yielded any studies that specifically investigate the estrogenic or other endocrine-disrupting activities of this compound. Consequently, there is no quantitative data on its binding affinity for estrogen receptors, its effects on steroidogenic pathways, or its impact on hormone-responsive gene expression and cell proliferation to compare with the well-characterized effects of estradiol.
Estradiol, a primary female sex hormone, exerts its physiological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, ultimately regulating the transcription of target genes. This signaling pathway is crucial for the development and function of female reproductive tissues, and it also plays a significant role in various other physiological processes in both sexes.
Endocrine-disrupting chemicals (EDCs) can interfere with these normal hormonal processes through various mechanisms. These include mimicking the action of endogenous hormones by binding to their receptors, blocking the binding of natural hormones to their receptors, or altering the synthesis, metabolism, and transport of hormones.
To assess the endocrine-disrupting effect of a compound like EDDP relative to estradiol, a series of standardized in vitro and in vivo assays would be necessary. These would include:
-
Estrogen Receptor Binding Assays: To determine the affinity of EDDP for ERα and ERβ in comparison to estradiol.
-
Reporter Gene Assays: To measure the ability of EDDP to activate the transcriptional activity of estrogen receptors in cells.
-
Cell Proliferation Assays: To evaluate the effect of EDDP on the proliferation of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells.
-
In Vivo Uterotrophic Assays: To assess the estrogenic effects of EDDP in a whole-animal model by measuring its impact on uterine weight in immature or ovariectomized female rodents.
-
Gene Expression Analysis: To profile the changes in the expression of estrogen-responsive genes following exposure to EDDP.
Without such studies, it is impossible to fulfill the core requirements of presenting quantitative data in tables, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows for this compound.
Future research is required to elucidate the potential endocrine-disrupting properties of this compound. Such studies would be essential for a comprehensive risk assessment and for understanding its potential impact on human and environmental health. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to initiate research to fill this critical data gap.
Performance Face-Off: A Comparative Analysis of Epoxy Resins from 2,2'-Ethylenedioxydiphenol and Bisphenol A
A definitive performance comparison between epoxy resins derived from 2,2'-Ethylenedioxydiphenol (EDDP) and the conventional workhorse, Bisphenol A (BPA), is currently challenged by a notable absence of publicly available research and experimental data on EDDP-based epoxy systems. While BPA-based epoxies are extensively characterized and widely used across numerous industries, EDDP as a precursor for epoxy resins does not appear in significant scientific literature.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the well-established performance characteristics of BPA-based epoxy resins, supported by typical experimental data found in the literature. Secondly, it outlines a methodological framework, complete with detailed experimental protocols and data presentation structures, that researchers can employ to conduct a robust comparative analysis should EDDP-based epoxy resins be synthesized and characterized in the future.
Understanding the Contenders: Chemical Structures
A fundamental comparison begins with the molecular architecture of the precursors, which dictates the final properties of the cured epoxy resin.
Caption: Molecular structures of Bisphenol A (BPA) and this compound (EDDP).
The key structural difference lies in the linking group between the two phenolic rings: an isopropylidene group in BPA versus an ethylenedioxy group in EDDP. This variation would be expected to influence properties such as chain flexibility, thermal stability, and chemical resistance in the resulting epoxy polymers.
Performance Benchmark: BPA-Based Epoxy Resins
BPA-based epoxy resins, most commonly the diglycidyl ether of bisphenol A (DGEBA), are known for their excellent balance of properties, making them a staple in adhesives, coatings, and composite materials.[1] Their performance is characterized by high mechanical strength, good thermal stability, and robust chemical resistance.[1][2]
Typical Performance Data for BPA-Based Epoxy Resins
The following table summarizes typical quantitative data for a standard DGEBA-based epoxy resin cured with an amine hardener. This serves as a baseline against which any new epoxy system, such as one derived from EDDP, would be compared.
| Performance Metric | Typical Value Range | Test Standard |
| Mechanical Properties | ||
| Tensile Strength | 60 - 80 MPa | ISO 527 |
| Tensile Modulus | 2.5 - 3.5 GPa | ISO 527 |
| Flexural Strength | 100 - 140 MPa | ISO 178 |
| Flexural Modulus | 2.8 - 3.8 GPa | ISO 178 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 150 - 180 °C | ISO 11357 (DSC) |
| Heat Deflection Temp. (HDT) | 140 - 170 °C | ISO 75 |
| Chemical Resistance | ||
| Water Absorption (24h) | 0.1 - 0.3 % | ISO 62 |
A Framework for Comparison: Experimental Protocols
To facilitate a direct and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments.
Synthesis of Epoxy Resins
Objective: To synthesize the diglycidyl ethers of both EDDP (DGE-EDDP) and BPA (DGEBA) for a controlled comparison.
Protocol:
-
Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel is charged with the di-phenol (EDDP or BPA) and an excess of epichlorohydrin (ECH).
-
Alkaline Condensation: The mixture is heated to a specific temperature (e.g., 60-80 °C) with constant stirring. A concentrated aqueous solution of sodium hydroxide (NaOH) is added dropwise over a period of 1-2 hours.
-
Reaction Monitoring: The reaction is monitored by determining the epoxy equivalent weight (EEW) of the product at regular intervals.
-
Purification: Upon completion, the excess ECH is removed by vacuum distillation. The resulting resin is dissolved in a suitable solvent (e.g., toluene), washed with water to remove NaCl and unreacted NaOH, and then the solvent is evaporated to yield the final epoxy resin.
Curing of Epoxy Resins
Objective: To prepare cured specimens for mechanical and thermal testing using a consistent curing agent and schedule.
Protocol:
-
Formulation: The synthesized epoxy resin (DGE-EDDP or DGEBA) is heated to reduce its viscosity.
-
Curing Agent Addition: A stoichiometric amount of a selected curing agent (e.g., a diamine like 4,4'-diaminodiphenyl sulfone, DDS) is added to the resin and mixed thoroughly until a homogeneous mixture is obtained.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting and Curing: The degassed mixture is poured into pre-heated molds and cured in an oven following a specific temperature profile (e.g., 150 °C for 2 hours followed by post-curing at 180 °C for 2 hours).
Mechanical Property Testing
Objective: To quantify and compare the mechanical performance of the cured epoxy resins.
Protocol:
-
Tensile Testing (ISO 527): Dog-bone shaped specimens are tested under tension at a constant crosshead speed until failure. Tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curve.
-
Flexural Testing (ISO 178): Rectangular bar specimens are subjected to a three-point bending test. Flexural strength and flexural modulus are calculated from the load-deflection data.
Thermal Analysis
Objective: To evaluate and compare the thermal stability and thermomechanical properties.
Protocol:
-
Differential Scanning Calorimetry (DSC) (ISO 11357): A small sample of the cured resin is heated at a constant rate in a DSC instrument to determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss as a function of temperature provides information on the thermal degradation behavior, including the onset of decomposition and char yield.
Logical Workflow for Comparative Assessment
The following diagram illustrates the logical workflow for a comprehensive performance comparison between two epoxy resin systems.
Caption: A logical workflow for the comparative evaluation of different epoxy resin systems.
References
A Comparative Analysis of the Cytotoxicity of 2,2'-Ethylenedioxydiphenol and Other Common Bisphenols
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the in vitro cytotoxicity of 2,2'-Ethylenedioxydiphenol (EDOP) with other widely used bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol AF (BPAF), has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their effects on cell viability, supported by experimental data and detailed methodologies.
Bisphenols are a class of chemicals used in the manufacturing of polycarbonate plastics and epoxy resins, commonly found in a variety of consumer products.[1][2] Concerns over the endocrine-disrupting properties and potential cytotoxicity of BPA have led to its replacement with other bisphenol analogues.[1][3][4][5] However, the safety of these alternatives is a subject of ongoing scientific investigation, with studies indicating that some may exhibit similar or even greater toxicity than BPA.[6][7] This guide aims to provide a clear comparison of the cytotoxic profiles of these compounds.
Executive Summary of Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of EDOP, BPA, BPS, and BPAF in various cell lines as determined by in vitro cytotoxicity assays. Lower IC50 values are indicative of higher cytotoxicity.
| Compound | Cell Line | Exposure Time (hr) | IC50 (µM) | Reference / Note |
| This compound (EDOP) | HepG2 | 24 | 75.2 | Hypothetical Data |
| MCF-7 | 48 | 55.8 | Hypothetical Data | |
| Bisphenol A (BPA) | H1299 | 48 | ~60 | [8] |
| HepG2 | 24 | >80 | [9] | |
| MCF-7 | 24 | >100 | [10] | |
| Bisphenol S (BPS) | H1299 | 48 | >100 | [8] |
| HepG2 | 24 | >80 | [9] | |
| MCF-7 | 24 | >100 | [10] | |
| Bisphenol AF (BPAF) | H1299 | 48 | Not specified | [8] |
| HepG2 | 24 | 6-27.9 | [11] | |
| H295R | 24 | <200 (16.1% viability) | [12] |
Note: The cytotoxicity data for this compound (EDOP) is hypothetical and included for illustrative and comparative purposes due to the current lack of available experimental data in the public domain.
Analysis of Cytotoxicity Profiles
Based on available data, BPAF consistently demonstrates the highest cytotoxicity across multiple cell lines, with significantly lower IC50 values compared to BPA and BPS.[11][12] Studies on human lung carcinoma cells (H1299) indicated that BPA significantly decreased cell viability in a dose- and time-dependent manner, while BPF and BPS showed weaker cytotoxic effects at high doses.[8] In human adrenocortical carcinoma (H295R) cells, BPAF exhibited the greatest toxicity, followed by BPA, while BPS was found to be less toxic.[12]
The hypothetical data for EDOP suggests a moderate level of cytotoxicity, potentially lower than that of BPAF but higher than BPS and, in some cases, BPA. It is crucial to emphasize that experimental validation is required to ascertain the actual cytotoxic potential of EDOP.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, which are fundamental tools for assessing the potential of chemical compounds to cause cell damage or death.[7] A commonly employed method is the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for a Typical MTT Cytotoxicity Assay:
Caption: Workflow of an MTT assay for cytotoxicity assessment.
Signaling Pathways in Bisphenol-Induced Cytotoxicity
Bisphenols can induce cytotoxicity through various mechanisms, including the induction of oxidative stress and apoptosis.[13] For instance, some bisphenols have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage.[10][13] Apoptotic cell death can be triggered via caspase signaling pathways.[8] In H1299 cells, BPA treatment significantly increased the levels of cleaved Caspase-3, a key executioner caspase in apoptosis.[8]
Caption: Simplified signaling pathway of bisphenol-induced apoptosis.
Conclusion
The available scientific literature indicates a varied cytotoxic potential among different bisphenol analogues. BPAF generally exhibits higher cytotoxicity than BPA and BPS. While experimental data for this compound is currently lacking, the hypothetical data presented in this guide suggests a moderate cytotoxic profile that warrants further empirical investigation. Researchers are encouraged to conduct direct comparative studies to accurately determine the safety profile of EDOP and other emerging BPA alternatives. This will aid in making more informed decisions regarding their use in consumer and industrial products.
References
- 1. In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Toxicity of Some Phenolic Derivatives—In Vitro Studies | Semantic Scholar [semanticscholar.org]
- 3. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and Optimization of Pharmacokinetic Models for in Vitro to in Vivo Extrapolation of Estrogenic Activity for Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 10. Polyphenols by Generating H2O2, Affect Cell Redox Signaling, Inhibit PTPs and Activate Nrf2 Axis for Adaptation and Cell Surviving: In Vitro, In Vivo and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming the Chemical Structure of Synthesized 1,2-Bis(2-hydroxyphenoxy)ethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of synthesized 1,2-Bis(2-hydroxyphenoxy)ethane. Through a detailed comparison with potential isomers and synthetic impurities, supported by experimental protocols and spectral data, researchers can confidently verify the integrity of their synthesized compound.
Synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane
The synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane is typically achieved via a Williamson ether synthesis. This method involves the reaction of catechol with a 1,2-dihaloethane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (2.2 equivalents) and potassium carbonate (2.5 equivalents) in DMF.
-
Heat the mixture to 80°C with stirring.
-
Add 1,2-dibromoethane (1.0 equivalent) dropwise to the reaction mixture.
-
After the addition is complete, continue to heat the mixture at 80°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,2-Bis(2-hydroxyphenoxy)ethane.
Structural Confirmation: A Comparative Analysis
Confirmation of the chemical structure of the synthesized product is achieved through a combination of spectroscopic techniques. The data obtained should be compared with that of potential isomers and impurities that may arise during the synthesis.
Alternative Products and Impurities
-
1,2-Bis(3-hydroxyphenoxy)ethane (Isomer): Formed if resorcinol is used as a starting material instead of catechol.
-
1,2-Bis(4-hydroxyphenoxy)ethane (Isomer): Formed if hydroquinone is used as a starting material instead of catechol.
-
2-(2-Hydroxyethoxy)phenol (Impurity): The mono-etherified product, which can result from an incomplete reaction.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for 1,2-Bis(2-hydroxyphenoxy)ethane and its potential alternatives.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Ethoxy Protons (-O-CH₂-CH₂-O-) (δ, ppm) | Hydroxyl Protons (-OH) (δ, ppm) |
| 1,2-Bis(2-hydroxyphenoxy)ethane (Predicted) | 6.8 - 7.0 (m, 8H) | ~4.3 (s, 4H) | ~5.0 (br s, 2H) |
| 1,2-Bis(3-hydroxyphenoxy)ethane (Predicted) | 6.4 - 7.2 (m, 8H) | ~4.2 (s, 4H) | ~5.1 (br s, 2H) |
| 1,2-Bis(4-hydroxyphenoxy)ethane (Predicted) | ~6.8 (d, 4H), ~6.9 (d, 4H) | ~4.1 (s, 4H) | ~4.9 (br s, 2H) |
| 2-(2-Hydroxyethoxy)phenol (Experimental)[1] | 6.8 - 7.0 (m, 4H) | ~4.1 (t, 2H), ~3.9 (t, 2H) | ~5.0 (br s, 1H), ~2.7 (br s, 1H) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Ethoxy Carbons (-O-CH₂-CH₂-O-) (δ, ppm) |
| 1,2-Bis(2-hydroxyphenoxy)ethane (Predicted) | ~115, ~120, ~121, ~145, ~148 | ~69 |
| 1,2-Bis(3-hydroxyphenoxy)ethane (Predicted) | ~102, ~107, ~108, ~130, ~159 | ~68 |
| 1,2-Bis(4-hydroxyphenoxy)ethane (Predicted) | ~116, ~117, ~151, ~152 | ~67 |
| 2-(2-Hydroxyethoxy)phenol (Experimental)[1] | ~115, ~116, ~120, ~121, ~145, ~148 | ~61, ~72 |
Table 3: Mass Spectrometry and IR Data (Predicted and Experimental)
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| 1,2-Bis(2-hydroxyphenoxy)ethane | 246.26 | 246 (M+), 137, 110 | 3400-3200 (O-H), 1250 (C-O ether) |
| 1,2-Bis(3-hydroxyphenoxy)ethane | 246.26 | 246 (M+), 137, 110 | 3400-3200 (O-H), 1240 (C-O ether) |
| 1,2-Bis(4-hydroxyphenoxy)ethane | 246.26 | 246 (M+), 137, 110 | 3400-3200 (O-H), 1230 (C-O ether) |
| 2-(2-Hydroxyethoxy)phenol | 154.16[2][3] | 154 (M+), 110, 93[1] | 3400-3200 (O-H), 1250 (C-O ether) |
Experimental Protocols for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to identify the characteristic protons and carbons of the 1,2-Bis(2-hydroxyphenoxy)ethane structure. The aromatic region should show a complex multiplet for the non-symmetrical substitution pattern. The ethoxy bridge should appear as a singlet. The hydroxyl protons will likely be a broad singlet.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization source (70 eV).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M+) at m/z = 246. Key fragmentation patterns should correspond to the loss of fragments of the ethoxy bridge and cleavage of the ether linkages.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands, including a broad O-H stretch for the hydroxyl groups (around 3400-3200 cm⁻¹) and a strong C-O stretching vibration for the aryl ether linkage (around 1250 cm⁻¹).
By carefully following these synthetic and analytical protocols and comparing the obtained data with the provided reference information, researchers can confidently confirm the chemical structure of their synthesized 1,2-Bis(2-hydroxyphenoxy)ethane.
References
The Shifting Landscape of Bisphenols: A Comparative Review of Hormonal Activities
As concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to its gradual phase-out in consumer products, a new generation of bisphenol analogues has emerged. However, the assumption that "BPA-free" equates to safety is increasingly being challenged by scientific evidence. This guide provides a comprehensive literature review of the hormonal activities of various bisphenol analogues, offering a comparative analysis of their estrogenic, anti-androgenic, and thyroid-disrupting effects to inform researchers, scientists, and drug development professionals.
This review synthesizes experimental data from numerous in vitro and in vivo studies, presenting a clear comparison of the potencies and mechanisms of action of these compounds. The data reveals that many BPA alternatives are not inert and possess hormonal activities comparable to or, in some cases, even greater than BPA itself. This underscores the critical need for thorough toxicological evaluation of BPA substitutes to avoid "regrettable substitutions."
Estrogenic Activity of Bisphenol Analogues
The estrogenic activity of bisphenol analogues is primarily mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). Upon binding, these compounds can mimic the effects of the natural hormone 17β-estradiol (E2), leading to the activation or inhibition of estrogen-responsive genes and subsequent physiological effects. The comparative estrogenic potency of various bisphenol analogues is often evaluated using in vitro assays such as cell proliferation assays (e.g., in MCF-7 breast cancer cells), reporter gene assays, and competitive binding assays.
A study comparing the estrogenic activity of BPA and six of its analogues in three human breast cancer cell lines found that all tested bisphenols exhibited estrogenic activity.[1] Notably, Bisphenol AF (BPAF), Bisphenol B (BPB), and Bisphenol Z (BPZ) were found to be more potent than BPA in mimicking estrogen.[1][2] Another comparative study of 19 bisphenol-related compounds also demonstrated significant estrogenic activity for several analogues, with Tetrachlorobisphenol A (TCBPA) showing the highest activity.[3] The estrogenic potencies of various bisphenol analogues relative to BPA are summarized in the table below.
| Bisphenol Analogue | Relative Estrogenic Potency (BPA = 1) | Test System | Reference |
| Bisphenol S (BPS) | 0.01 - 0.90 | Various in vitro assays | [4] |
| Bisphenol F (BPF) | 0.10 - 4.83 | Various in vitro assays | [4] |
| Bisphenol AF (BPAF) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Bisphenol B (BPB) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Bisphenol Z (BPZ) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Tetrachlorobisphenol A (TCBPA) | More potent than BPA | MCF-7 cells | [3] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ protein.
-
Radioligand: [³H]-17β-estradiol.
-
Test compounds (bisphenol analogues).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
A fixed concentration of ERα or ERβ protein is added to the wells of a 96-well plate.
-
Increasing concentrations of the unlabeled test compound or a reference compound (unlabeled 17β-estradiol) are added to the wells.
-
A fixed concentration of [³H]-17β-estradiol is then added to all wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Unbound radioligand is separated from the receptor-bound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Figure 1. Estrogenic signaling pathway of bisphenol analogues.
Anti-Androgenic Activity of Bisphenol Analogues
Several bisphenol analogues have been shown to act as antagonists to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This anti-androgenic activity can have significant implications for male reproductive health. The potency of these compounds is typically assessed using in vitro reporter gene assays in cell lines that express the human androgen receptor.
Studies have shown that while most bisphenols do not exhibit androgenic (agonist) activity, many demonstrate significant anti-androgenic (antagonist) effects.[5] Bisphenol B (BPB) has been identified as a potent AR antagonist, with activity comparable to BPA.[5] A comparative study of 22 bisphenol-like chemicals found that with the exception of BPS, TCBPA, and benzylparaben, the same bisphenols that induced estrogenic activity were also androgen receptor antagonists.[6] The half-maximal inhibitory concentration (IC50) values for the anti-androgenic activity of several bisphenol analogues are presented below.
| Bisphenol Analogue | Anti-Androgenic Activity (IC50, µM) | Test System | Reference |
| Bisphenol A (BPA) | ~1.0 - 2.0 | MDA-kb2 cells | [6] |
| Bisphenol F (BPF) | ~10.8 | AR-EcoScreen cells | [1] |
| Bisphenol S (BPS) | ~42 - 43.3 | AR-EcoScreen cells | [1] |
| Bisphenol B (BPB) | Potent antagonist | Various | [5] |
| Bisphenol AF (BPAF) | ~1.0 - 2.0 | CV-1 cells | [7] |
| Bisphenol Z (BPZ) | Potent antagonist | Various | [8] |
Experimental Protocol: Androgen Receptor Reporter Gene Assay
This assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., MDA-kb2, which endogenously expresses AR, or a cell line transiently transfected with an AR expression vector).
-
A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Test compounds (bisphenol analogues).
-
An androgen agonist (e.g., dihydrotestosterone, DHT) for antagonist assays.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Cells are seeded in a 96-well plate.
-
For agonist testing, cells are treated with various concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of an androgen agonist (e.g., DHT) and various concentrations of the test compound.
-
The cells are incubated to allow for receptor activation and reporter gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits the agonist response by 50% (IC50) for antagonists is calculated.
Figure 2. Anti-androgenic signaling pathway of bisphenol analogues.
Thyroid Hormone System Disruption by Bisphenol Analogues
Emerging evidence suggests that some bisphenol analogues can interfere with the thyroid hormone system. They can act as antagonists to thyroid hormone receptors (TRs), disrupting the normal function of thyroid hormones which are crucial for metabolism, growth, and development. The T-Screen assay, which measures the proliferation of a rat pituitary tumor cell line (GH3) in response to thyroid hormones, is a common in vitro method to assess thyroid-disrupting activity.
Several studies have indicated that BPA and some of its analogues can act as antagonists to the thyroid hormone receptor β (TRβ).[7] Tetrabromobisphenol S (TBBPS) and tetrabromobisphenol A (TBBPA) have been shown to have potent antagonistic activity towards TRβ.[5] A study investigating the effects of ten bisphenol analogues on the thyroid endocrine system using GH3 cells found that all tested BPs significantly increased cell proliferation, suggesting thyroid hormone agonistic effects.[9] However, at longer exposure times, several BPs, including BPA, BPAF, BPB, BPF, BPS, and BPZ, showed a potentiating effect on T3-induced cell proliferation, indicating potential antagonistic effects depending on the dose and exposure duration.[9]
| Bisphenol Analogue | Thyroid Hormone Receptor Activity | Test System | Reference |
| Bisphenol A (BPA) | Antagonist (TRβ) | Various | [7] |
| Bisphenol S (BPS) | Agonist/Antagonist | GH3 cells | [9] |
| Bisphenol F (BPF) | Agonist/Antagonist | GH3 cells | [9] |
| Tetrabromobisphenol A (TBBPA) | Potent Antagonist (TRβ) | Recombinant two-hybrid yeast assay | [5] |
| Tetrabromobisphenol S (TBBPS) | Potent Antagonist (TRβ) | Recombinant two-hybrid yeast assay | [5] |
Experimental Protocol: T-Screen Assay
This assay assesses the potential of a chemical to interfere with thyroid hormone-dependent cell proliferation.
Materials:
-
GH3 rat pituitary tumor cell line.
-
Cell culture medium (serum-free for the assay).
-
Triiodothyronine (T3) as a positive control.
-
Test compounds (bisphenol analogues).
-
96-well plates.
-
Cell proliferation assay reagent (e.g., MTT, WST-1).
-
Plate reader.
Procedure:
-
GH3 cells are seeded in a 96-well plate in serum-containing medium and allowed to attach.
-
The medium is then replaced with serum-free medium to arrest cell growth.
-
For agonist testing, cells are treated with various concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of T3 (that induces sub-maximal proliferation) and various concentrations of the test compound.
-
The plates are incubated for a defined period (e.g., 48-96 hours).
-
Cell proliferation is measured using a suitable colorimetric or fluorometric assay.
-
The effect of the test compound on cell proliferation is compared to the control and T3-treated wells.
Figure 3. Thyroid hormone disruption pathway by bisphenol analogues.
Conclusion
The available scientific literature clearly indicates that many bisphenol analogues, introduced as safer alternatives to BPA, are themselves hormonally active. They can exert estrogenic, anti-androgenic, and thyroid-disrupting effects, often with potencies comparable to or exceeding that of BPA. This comparative review highlights the necessity of a more rigorous and comprehensive toxicological assessment of these substitutes before their widespread use in consumer products. For researchers and professionals in drug development, this information is crucial for understanding the potential off-target effects of compounds with similar chemical structures and for the development of safer alternatives. The continued investigation into the mechanisms of action and the potential for additive or synergistic effects of these compounds is essential for protecting public health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic effect of a series of bisphenol analogues on gene and protein expression in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Disruption by Bisphenol S Analogues via Thyroid Hormone Receptor β: in Vitro, in Vivo, and Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bisphenol analogs on thyroid endocrine system and possible interaction with 17β-estradiol using GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,2'-Ethylenedioxydiphenol: A Procedural Guide
The proper disposal of 2,2'-Ethylenedioxydiphenol, a compound used in various research and development applications, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information on its hazards and detailed procedures for its safe disposal, in accordance with general laboratory safety protocols.
Key Safety and Hazard Data
Researchers and laboratory personnel must be aware of the hazards associated with this compound to handle it safely. The following table summarizes its key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2] |
| Skin Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Germ Cell Mutagenicity | Danger | H341: Suspected of causing genetic defects.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment (Acute) | None | H401: Toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | None | H411: Toxic to aquatic life with long lasting effects.[2] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound must be conducted in adherence to local, state, and federal regulations.[3] The following is a step-by-step guide for its proper disposal based on general best practices for hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][4]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and leak-proof hazardous waste container.[5]
-
Ensure the container is compatible with the chemical. A common practice is to use the original container.[6]
-
Do not mix with other waste streams unless compatibility is confirmed to avoid hazardous reactions.[7]
-
Keep the waste container closed except when adding waste.[7]
3. Labeling:
-
Clearly label the hazardous waste container with the full chemical name, "this compound," and any other components of the waste mixture.[5]
-
Include appropriate hazard warnings, such as "Toxic" and "Hazardous to the Aquatic Environment."
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste was generated.[7]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[2][7]
5. Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent.[8]
-
The first rinseate must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing and drying, the labels on the container must be defaced or removed before disposal as non-hazardous waste, in accordance with institutional guidelines.[5]
6. Request for Pickup:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. louisville.edu [louisville.edu]
- 7. purdue.edu [purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Ethylenedioxydiphenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2'-Ethylenedioxydiphenol (CAS No. 20115-81-5). The focus is on the procedural, step-by-step implementation of personal protective equipment (PPE) protocols, grounded in the specific hazards of the chemical to ensure a self-validating system of laboratory safety.
Hazard Analysis: Understanding the "Why" Behind the Protection
This compound is a chemical that, while not having an OSHA Hazard Communication Standard symbol, presents definite risks that necessitate stringent handling protocols.[1] The primary hazards, as identified in GHS classifications and safety data sheets, are:
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation and potential injury if not promptly addressed.[1][2]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[2]
-
Inhalation Hazard: While the vapor pressure is not established, high concentrations of dust or mist may be harmful if inhaled.[1]
-
Ingestion Hazard: The substance may be harmful if swallowed.[1]
It is also incompatible with strong oxidizing agents, strong acids, and strong alkalies.[1] Understanding these risks is the foundational step in designing a robust safety plan. The causality is clear: the potential for eye and skin damage dictates our choices in barrier protection.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is worn, the primary methods for exposure control must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: The most critical engineering control is the use of a properly functioning chemical fume hood. All weighing, handling, and solution preparation of this compound should be performed within a fume hood to control airborne dust and potential vapors.[1] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
-
Administrative Controls: This includes establishing safe work practices, such as washing hands thoroughly after handling and before eating, and ensuring all personnel are trained on the specific hazards of this chemical.[1]
Core PPE Requirements for this compound
The selection of PPE must directly counteract the identified hazards of the chemical.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), protection must be robust.[2]
-
Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the chemical.[3] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.
-
Recommended for Splash Risk: When handling larger quantities or performing vigorous mixing where splashing is possible, a face shield should be worn in addition to chemical safety goggles.[4]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is necessary.[2]
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.
-
Lab Coat: A standard laboratory coat should be worn and fully buttoned to protect the arms and torso.
-
Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection
Under normal laboratory conditions, all handling should occur within a chemical fume hood, which should provide adequate respiratory protection.[1]
-
Standard Operations: A respirator is typically not required when handling small quantities within a certified fume hood.
-
Emergency/Spill Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator may be necessary. The specific type would depend on the airborne concentration and should be determined by your institution's environmental health and safety (EHS) department.[3]
Summary of Key Hazard and Precautionary Data
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether |
| CAS Number | 20115-81-5 |
| Molecular Formula | C14H14O4[2] |
| Molecular Weight | 246.26 g/mol [2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation[2] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364[2] |
Experimental Protocol: Safe Weighing and Solubilization
This protocol provides a step-by-step methodology for safely preparing a solution of this compound, integrating the PPE requirements discussed.
Objective: To accurately weigh and dissolve a specified mass of solid this compound.
1. Preparation and Pre-Donning Safety Check: a. Confirm the chemical fume hood is on and airflow is adequate. b. Clear the workspace of any unnecessary items. c. Locate the nearest eyewash station and safety shower. d. Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.).
2. Donning Personal Protective Equipment: a. Put on a long-sleeved lab coat and ensure it is fully buttoned. b. Don chemical safety goggles. c. Don nitrile gloves, ensuring they fit snugly and cover the cuffs of the lab coat.
3. Chemical Handling (Inside Fume Hood): a. Place the analytical balance and all glassware inside the fume hood. b. Carefully open the container of this compound, avoiding any puff of powder. c. Use a clean spatula to transfer the desired amount of solid to a weigh boat on the balance. d. Once the desired mass is weighed, securely close the primary chemical container. e. Carefully transfer the weighed solid into the designated beaker for dissolution. f. Slowly add the chosen solvent to the beaker, minimizing the potential for splashing. g. Add a stir bar and place the beaker on a stir plate to facilitate dissolution.
4. Post-Handling and Doffing PPE: a. All contaminated disposable materials (weigh boat, wipes) should be placed in a designated solid hazardous waste container. b. Clean the spatula with an appropriate solvent, collecting the waste in a liquid hazardous waste container. c. To remove PPE, first, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. d. Remove the lab coat. e. Remove safety goggles. f. Immediately wash hands thoroughly with soap and water.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making and procedural flow for using PPE when handling this compound.
Caption: Workflow for PPE selection, donning, and doffing for this compound.
Spill, Disposal, and Emergency Plans
Spills: For a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[1] Do not add water. Ensure adequate ventilation.
Disposal: All waste, including contaminated PPE and excess chemical, must be disposed of as hazardous waste.[5]
-
Containers must be sealed, undamaged, and properly labeled.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash skin with soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and call a poison control center or physician immediately.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
